Guanosine 2'
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H11N5NaO7P |
|---|---|
Molecular Weight |
367.19 g/mol |
IUPAC Name |
sodium;2-amino-9-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1 |
InChI Key |
KJPSSHNIEXRDDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
Guanosine Metabolism and Biosynthesis Pathways
De Novo Biosynthesis of Guanine (B1146940) Nucleotides
The de novo synthesis of purine (B94841) nucleotides is an evolutionarily conserved process that assembles the purine ring structure onto a ribose-5-phosphate (B1218738) backbone. frontiersin.orglibretexts.org This pathway is particularly crucial in rapidly dividing cells to meet the high demand for nucleic acid precursors. frontiersin.orgresearchgate.net The synthesis culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a critical branch point for the production of both adenine (B156593) and guanine nucleotides. frontiersin.orgfiveable.me
Inosine Monophosphate (IMP) as a Precursor
Inosine monophosphate (IMP) is the first compound in the de novo pathway to contain a complete purine ring system. nih.gov It is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) through a series of ten enzymatic steps, utilizing amino acids, bicarbonate, and one-carbon units from tetrahydrofolate. frontiersin.orglibretexts.org IMP occupies a central metabolic crossroads, as it can be directed towards the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), depending on the cell's metabolic needs. fiveable.menih.gov The conversion of IMP to GMP is a two-step process that begins with the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). nih.govyoutube.com This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH). nih.govresearchgate.net
Guanosine Monophosphate Synthetase (GMPS) Activity and Regulation
The final and committed step in the de novo synthesis of GMP is the amination of XMP, a reaction catalyzed by guanosine monophosphate synthetase (GMPS). mdpi.comacs.org GMPS is a glutamine amidotransferase that utilizes the amide nitrogen from glutamine and energy from the hydrolysis of ATP to convert XMP into GMP. mdpi.combiorxiv.org This enzyme is essential for maintaining the cellular pool of guanine nucleotides required for DNA replication, transcription, and translation. mdpi.com
Guanosine Deoxyribonucleotides De Novo Biosynthesis
The de novo synthesis of guanosine deoxyribonucleotides, essential building blocks for DNA, originates from their ribonucleotide counterparts. unacademy.com Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates (like GDP) into deoxyribonucleoside diphosphates (dGDP). youtube.commdpi.com This process involves the reduction of the 2'-hydroxyl group of the ribose sugar. unacademy.com The resulting dGDP can then be phosphorylated to dGTP, which is directly incorporated into DNA during replication. The activity of ribonucleotide reductase is tightly regulated to ensure a balanced supply of all four deoxyribonucleotides necessary for DNA synthesis. youtube.com
Purine Salvage Pathways Involving Guanine and Guanosine
In addition to de novo synthesis, cells employ highly efficient salvage pathways to recycle purine bases and nucleosides from the breakdown of nucleic acids. libretexts.orgyoutube.com These pathways are less energy-intensive than de novo synthesis and are the primary source of purine nucleotides in many tissues. frontiersin.orglibretexts.org
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Function
A key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgamc.nl HGPRT catalyzes the conversion of the free purine bases guanine and hypoxanthine (B114508) back into their respective nucleotides, GMP and IMP, by transferring a phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP). wikipedia.orgrcsb.org This single-step reaction provides a direct route for the reutilization of purine bases, thereby conserving cellular energy. libretexts.org HGPRT is a ubiquitously expressed housekeeping enzyme, highlighting its fundamental role in cellular metabolism. nih.gov Deficiencies in HGPRT activity can lead to severe metabolic disorders, such as Lesch-Nyhan syndrome and certain forms of gout, due to the overproduction and accumulation of uric acid, the final product of purine degradation. wikipedia.orgrcsb.org
Enzymatic Interconversions of Guanosine Nucleotides
The various guanosine nucleotides (GMP, GDP, and GTP) are readily interconverted by the action of specific kinases to meet the cell's demands for biosynthesis and energy. Guanylate kinase (GMPK) catalyzes the phosphorylation of GMP to GDP, and nucleoside diphosphate (B83284) kinases (NDPKs) subsequently phosphorylate GDP to GTP. youtube.comyoutube.com These reactions are reversible, allowing the cell to maintain a dynamic equilibrium between the different phosphorylated forms of guanosine. nih.gov
Furthermore, guanosine itself can be salvaged. It can be converted to guanine by purine nucleoside phosphorylase (PNP), and the resulting guanine can then be converted to GMP by HGPRT. researchgate.netnih.gov Alternatively, guanosine can be directly phosphorylated to GMP by guanosine kinase, although this enzyme's activity is more restricted across different organisms. mdpi.com These interconversion pathways ensure that the cell can efficiently utilize and balance its pool of guanine nucleotides for various physiological processes. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in Guanosine Metabolism and Biosynthesis
| Enzyme | Abbreviation | Function | Pathway |
| Inosine Monophosphate Dehydrogenase | IMPDH | Catalyzes the conversion of IMP to XMP. nih.govresearchgate.net | De Novo Biosynthesis |
| Guanosine Monophosphate Synthetase | GMPS | Catalyzes the conversion of XMP to GMP. mdpi.combiorxiv.org | De Novo Biosynthesis |
| Ribonucleotide Reductase | RNR | Converts ribonucleoside diphosphates to deoxyribonucleoside diphosphates. youtube.commdpi.com | Deoxyribonucleotide Synthesis |
| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Converts guanine to GMP and hypoxanthine to IMP. wikipedia.orgrcsb.org | Salvage Pathway |
| Purine Nucleoside Phosphorylase | PNP | Converts guanosine to guanine. researchgate.netnih.gov | Salvage Pathway |
| Guanylate Kinase | GMPK | Phosphorylates GMP to GDP. youtube.com | Nucleotide Interconversion |
| Nucleoside Diphosphate Kinase | NDPK | Phosphorylates GDP to GTP. youtube.com | Nucleotide Interconversion |
Catabolism of Guanine-Based Purines
The breakdown of guanine-based purines is a critical metabolic pathway for the clearance and recycling of these essential biomolecules. This catabolic process involves a series of enzymatic reactions that convert guanosine into less complex molecules that can be either salvaged or excreted.
Guanosine to Guanine Conversion by Purine Nucleoside Phosphorylase (PNP)
The initial step in the catabolism of guanosine involves its conversion to guanine. This reaction is catalyzed by the enzyme Purine Nucleoside Phosphorylase (PNP) . wikipedia.org PNP is a key enzyme in the purine salvage pathway, a process that allows cells to reuse purine bases to synthesize nucleotides, which is energetically more favorable than de novo synthesis. atlasgeneticsoncology.orgresearchgate.net
The reaction is a reversible phosphorolysis, where guanosine reacts with inorganic phosphate (B84403) (Pi) to yield guanine and alpha-D-ribose 1-phosphate. wikipedia.orgebi.ac.ukreactome.org The enzyme is also capable of processing deoxyguanosine, converting it to guanine and deoxyribose 1-phosphate. reactome.org While the reaction is thermodynamically favored towards nucleoside synthesis, the subsequent rapid conversion of the liberated purine base, guanine, drives the reaction in the direction of phosphorolysis under physiological conditions. atlasgeneticsoncology.orgresearchgate.net PNP is ubiquitously expressed in human tissues, with the highest activity found in lymphoid tissues and red blood cells. atlasgeneticsoncology.org
Table 1: Overview of Guanosine to Guanine Conversion
| Feature | Description |
| Substrate | Guanosine, Deoxyguanosine, Inorganic Phosphate |
| Product | Guanine, alpha-D-ribose 1-phosphate, deoxyribose 1-phosphate |
| Enzyme | Purine Nucleoside Phosphorylase (PNP) |
| Enzyme Class | Glycosyltransferases (specifically, pentosyltransferases) wikipedia.org |
| Reaction Type | Reversible Phosphorolysis ebi.ac.uk |
| Cellular Location | Cytosol and Mitochondria atlasgeneticsoncology.org |
Guanine Deamination to Xanthine (B1682287) by Guanine Deaminase (GDA)
Following its formation from guanosine, guanine is further catabolized through deamination to form xanthine. This irreversible hydrolytic reaction is catalyzed by Guanine Deaminase (GDA) , also known as guanase. researchgate.netresearchgate.netnih.gov GDA is a zinc-dependent enzyme that plays a crucial role in purine homeostasis by converting guanine into xanthine and ammonia. researchgate.netuniprot.org
This step is fundamental in the purine degradation pathway as it channels guanine towards excretion. researchgate.netmdpi.com GDA is highly conserved across evolution and is essential for regulating the intracellular pool of guanine nucleotides. researchgate.net In humans, GDA expression is primarily found in the liver, brain, and certain immune cells. researchgate.net The activity of GDA is a critical control point, as xanthine, unlike guanine, cannot be directly reincorporated into nucleotides via the main salvage pathway. nih.gov
Table 2: Details of Guanine Deamination
| Feature | Description |
| Substrate | Guanine, Water mdpi.com |
| Product | Xanthine, Ammonia researchgate.netuniprot.org |
| Enzyme | Guanine Deaminase (GDA) / Guanase |
| Enzyme Class | Aminohydrolase nih.gov |
| Reaction Type | Irreversible Hydrolytic Deamination researchgate.net |
| Cofactor | Zinc (Zn²⁺) researchgate.netuniprot.org |
Downstream Metabolism to Uric Acid
The xanthine produced from guanine deamination enters the final common pathway of purine degradation. The enzyme Xanthine Oxidase (XO) , a complex metalloflavoprotein, catalyzes the final two steps of this pathway. wikipedia.orgresearchgate.net First, xanthine oxidase oxidizes hypoxanthine (derived from the catabolism of adenine-based purines) to xanthine. wikipedia.org It then catalyzes the oxidation of xanthine to the final product, uric acid. wikipedia.orgnih.govyoutube.com
This process involves the use of water and molecular oxygen, and it generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, as byproducts. researchgate.netnih.gov In humans and higher primates, uric acid is the terminal product of purine metabolism because they lack the enzyme uricase (urate oxidase), which in other mammals further oxidizes uric acid to the more soluble compound, allantoin. researchgate.netnih.govnih.gov The liver is the primary site for this conversion, and the resulting uric acid is excreted mainly via the kidneys. researchgate.net
Table 3: Conversion of Xanthine to Uric Acid
| Feature | Description |
| Substrate | Xanthine, Water, Oxygen wikipedia.org |
| Product | Uric Acid, Reactive Oxygen Species (e.g., H₂O₂). wikipedia.orgresearchgate.net |
| Enzyme | Xanthine Oxidase (XO) |
| Enzyme Class | Oxidoreductase wikipedia.org |
| Reaction Type | Oxidation researchgate.net |
| Key Characteristic | Final step in human purine catabolism researchgate.netnih.gov |
Regulation of Guanine Metabolic Processes
The metabolism of guanine nucleotides is a tightly regulated process to ensure cellular homeostasis, balancing the need for nucleotide synthesis with energy conservation and the prevention of toxic metabolite accumulation. Regulation occurs at multiple levels, including allosteric feedback by pathway intermediates and products, and transcriptional control of the involved enzymes. oup.com
A key regulatory point is the de novo synthesis pathway leading to inosine 5′-monophosphate (IMP), the precursor to both adenine and guanine nucleotides. nih.gov The enzyme IMP dehydrogenase (IMPDH) , which catalyzes the first committed step in the synthesis of guanosine monophosphate (GMP) from IMP, is a critical regulatory site. nih.govyoutube.com High levels of GMP act as a feedback inhibitor of IMPDH, thus downregulating its own synthesis when guanine nucleotide pools are sufficient. youtube.com
Similarly, the synthesis of the purine precursor phosphoribosyl pyrophosphate (PRPP) is regulated. The enzyme PRPP synthetase is inhibited by purine ribonucleotides like GMP and AMP. youtube.com Another crucial enzyme, PRPP amidotransferase, which catalyzes an early committed step in de novo purine synthesis, is subject to synergistic feedback inhibition. It is partially inhibited by either AMP or GMP alone but is fully inhibited when both are present in high concentrations, ensuring a balanced production of adenine and guanine nucleotides. youtube.com
Furthermore, the salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), plays a regulatory role by converting guanine back into GMP, thereby reducing the flux through the catabolic pathway. researchgate.netnih.gov This intricate network of feedback loops ensures that the cell maintains appropriate levels of guanine-based purines for essential processes like DNA/RNA synthesis and signal transduction, while controlling the flow towards catabolism and excretion. oup.com
Guanosine Derivatives and Their Biochemical Implications
Synthesis and Structural Modifications of Guanosine (B1672433)
Guanosine, a purine (B94841) nucleoside, serves as a fundamental building block for nucleic acids and plays a crucial role in various biochemical processes. wikipedia.org Its structural complexity, comprising a guanine (B1146940) base linked to a ribose sugar, offers multiple sites for chemical modification. These modifications are instrumental in developing therapeutic agents, biochemical tools, and probes to study biological systems. mdpi.comfrontiersin.org The synthesis of guanosine derivatives often involves intricate strategies to achieve regioselectivity and stereospecificity, navigating the challenges posed by the molecule's multiple reactive functional groups. researchgate.net
Chemical Synthesis of Guanosine Analogs
The chemical synthesis of guanosine analogs is a cornerstone of medicinal chemistry and chemical biology, enabling the creation of molecules with tailored properties. mdpi.com Synthetic strategies are often complex, requiring multi-step processes and the use of protecting groups to selectively modify specific positions on the guanine base or the ribose sugar. researchgate.net For instance, the synthesis of novel guanine isosteres, which mimic the natural nucleobase, can be achieved through innovative methods like the Groebke-Blackburn-Bienaymé multicomponent reaction, offering a more convergent and diverse approach compared to traditional linear syntheses. nih.gov
Antiviral agents like acyclovir (B1169) and ganciclovir (B1264) are well-known guanosine analogs. nih.gov The development of next-generation analogs often focuses on overcoming limitations of existing drugs. mdpi.com This includes creating prodrugs or modifying the furanose ring to enhance stability, bioavailability, or target specificity. mdpi.comnih.gov Tricyclic analogs of guanosine, such as those incorporating an etheno bridge, have been synthesized to serve as intermediates for substitutions that are otherwise difficult to perform directly on the guanosine scaffold. frontiersin.orgnih.gov These complex modifications underscore the versatility of chemical synthesis in expanding the chemical space of guanosine derivatives for various biological applications. nih.gov
Modifications at the 2'-Position of the Ribose Sugar (e.g., 2'-O-Methylguanosine)
The 2'-hydroxyl group of the ribose moiety is a frequent target for modification, as alterations at this position can significantly impact the biological activity and stability of the resulting nucleoside analog. researchgate.net 2'-O-alkylation, for example, produces analogs that show high resistance to cellular nucleases and form stable hybrids with complementary RNA, making them valuable for antisense therapies. researchgate.net
A prominent example is 2'-O-Methylguanosine, a minor component found in natural RNAs. oup.combiosynth.com Its synthesis presents a challenge in selectively methylating the 2'-hydroxyl without affecting the other hydroxyl groups (3' and 5') or the reactive sites on the guanine base. researchgate.netnih.gov Various synthetic strategies have been developed to achieve this selectivity. One approach involves the use of a 3',5'-O-protecting group, such as methylene-bis-(diisopropylsilyl chloride), which allows for the specific 2'-O-methylation in high yield without needing to protect the guanine base. nih.gov Another method employs a tin-based catalyst, stannous chloride, to direct the regioselective methylation of unprotected ribonucleosides using diazomethane (B1218177). nih.gov This process can be optimized to favor either 2'-O or 3'-O methylation. nih.gov The synthesis of 2'-O-methylated oligoribonucleotides has been achieved using the phosphotriester method on polymer supports, demonstrating their utility as stable hybridization probes. oup.com
| Method for 2'-O-Methylguanosine Synthesis | Key Reagents/Features | Outcome/Yield | Reference |
| Silyl Protection | Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) as 3',5'-O-protecting group; NaHMDS as base. | High yield, chemoselective 2'-O-methylation without guanine protection. | nih.gov |
| Catalytic Methylation | Stannous chloride catalyst with diazomethane on unprotected 2-aminoadenosine, followed by enzymatic deamination. | High regioselectivity for 2'-OH; 98% yield after enzymatic conversion. | nih.gov |
| Desulfurization | Refluxing 8-Thio-2'-O-methylguanosine with Raney nickel in water. | Affords 2'-O-methylguanosine after crystallization. | chemicalbook.com |
| Base Protection & Alkylation | Protection of the 6-O atom with a 2-nitrophenyl group, followed by alkylation of 3',5'-O-protected guanosine. | Highly selective 2'-O-alkylation with high yields and no unwanted isomers. | researchgate.net |
Modifications at Other Positions (e.g., N2, N7, N9)
N2-Position: Acylation of the N2-amino group can produce compounds with high affinity for biological targets like the guanine riboswitch. nih.gov For instance, N2-acetylguanine and N2-phenoxyacetyl guanine bind effectively to the riboswitch, even though they disrupt a key Watson-Crick pairing interaction. nih.gov Simultaneous modification at both the N2 and N7 positions has been explored as a strategy to enhance the inhibitory potency of mRNA cap analogues against the translation initiation factor eIF4E. mdpi.com
N7-Position: The N7 position of guanine is the most nucleophilic site in the purine ring and a major target for alkylating agents. nih.gov This position is naturally methylated in the 5' cap structure (m7G) of eukaryotic mRNA, a modification crucial for translation initiation. youtube.com Synthetic modifications at N7, such as the introduction of photocaging groups like benzophenone, can create analogues that allow for light-induced control of biological processes like translation. researchgate.net
N9-Position: The N9 position is where the ribose sugar attaches to the guanine base. wikipedia.org In many guanosine analogs, such as the antiviral drug acyclovir, the ribose ring is replaced with an acyclic side chain attached at N9. frontiersin.org
| Position | Type of Modification | Example Compound | Biological Context/Application | Reference |
| N2 | Acylation | N2-acetylguanine | Binds to guanine riboswitch, modulating gene expression. | nih.gov |
| N2 & N7 | Dual Substitution | N2-propargyl, N7-benzyl guanosine dinucleotide | Potent inhibitors of mRNA translation initiation factor eIF4E. | mdpi.com |
| N7 | Alkylation/Methylation | 7-methylguanosine (B147621) (m7G) | Essential component of the 5' mRNA cap in eukaryotes. | youtube.com |
| N7 | Photocaging Group | N7-benzophenone guanosine | Allows for photocontrol of translation. | researchgate.net |
| C8 | Bromination | 8-Bromoguanosine | Induces Z-DNA conformation. | goettingen-research-online.de |
| N1, N2 | Ring Fusion (Etheno) | 1,N2-ethenoguanine | Used as synthetic intermediates and fluorescent probes. | frontiersin.orgnih.gov |
Stereochemical Considerations in Guanosine Derivatives
Stereochemistry is a critical aspect of guanosine derivative design and synthesis, as the spatial arrangement of atoms profoundly influences biological activity. Guanosine itself has a specific stereoconfiguration (β-anomer) at the N9-glycosidic bond. wikipedia.org The synthesis of analogs often requires precise control over the stereochemistry of the ribose sugar and any chiral centers introduced during modification.
For example, the synthesis of diastereomers of guanosine 5'-O-(thiotriphosphates), where a sulfur atom replaces an oxygen on the phosphate (B84403) chain, results in molecules with different spatial arrangements (Sp and Rp diastereomers) at the phosphorus atom. nih.gov These stereoisomers can be separated and often exhibit distinct interactions with enzymes. nih.gov Similarly, the development of L-nucleoside analogs, which are enantiomers (mirror images) of the natural D-nucleosides, has been a fruitful area of research. Remarkably, some enzymes, like human deoxycytidine kinase, show a lack of enantioselectivity and can process L-guanosine analogs as substrates. nih.gov
Conformational analysis is also key. The orientation of the guanine base relative to the ribose sugar (syn vs. anti conformation) can be controlled through modification. For instance, introducing a bulky substituent at the C8 position of guanine favors the syn conformation, which is characteristic of left-handed Z-DNA. goettingen-research-online.de Tricyclic guanosine analogs like wyosine (B1684185) have been used as rigid conformational standards (100% anti) to help analyze the conformation of other nucleosides. nih.gov
Enzymatic Activity and Substrate Specificity of Guanosine Derivatives
The biological effects of guanosine derivatives are mediated through their interactions with cellular enzymes. By mimicking natural nucleosides, these analogs can act as substrates, inhibitors, or allosteric modulators of enzymes involved in nucleotide metabolism and nucleic acid synthesis. nih.govnih.govmedscape.com Understanding the substrate specificity of these enzymes is crucial for designing selective and potent therapeutic agents. nih.gov
Interactions with Nucleotide-Converting Enzymes
Nucleotide-converting enzymes are responsible for the synthesis, phosphorylation, and interconversion of nucleotides. wikipedia.org Many guanosine analogs must be phosphorylated (activated) by cellular kinases to their mono-, di-, or triphosphate forms to exert their biological activity. mdpi.com
For example, Nelarabine is a prodrug of the deoxyguanosine analog ara-G. medscape.com It is converted by cellular kinases into its active 5'-triphosphate form (ara-GTP), which then inhibits DNA synthesis, leading to cell death, particularly in T-cells. medscape.com The substrate specificity of these kinases is a critical determinant of an analog's efficacy. Human deoxycytidine kinase has been shown to phosphorylate a series of L-adenosine and L-guanosine analogs, indicating a broad substrate tolerance that crosses enantiomeric forms. nih.gov
Enzymes can also be used as tools for the synthesis of complex guanosine derivatives. A one-pot, three-enzyme system has been developed for the efficient synthesis of guanosine 5'-diphosphate (GDP)-sugars. nih.gov This system utilizes a kinase, a pyrophosphorylase, and an inorganic pyrophosphatase to drive the reaction towards the desired product, showcasing how enzymatic activity can be harnessed for complex biochemical synthesis. nih.gov The interaction of guanosine derivatives with specific enzymes can also be affected by modifications; for example, an N-linked glycan added to a viral neuraminidase protein was found to decrease its enzymatic activity and affinity for its substrate. plos.org
| Guanosine Derivative | Interacting Enzyme(s) | Type of Interaction | Biological/Synthetic Outcome | Reference |
| L-guanosine analogs (e.g., β-L-dG) | Human deoxycytidine kinase | Substrate | Phosphorylation of the L-enantiomer, demonstrating lack of enzyme enantioselectivity. | nih.gov |
| Nelarabine (ara-G prodrug) | Cellular kinases (e.g., deoxyguanosine kinase) | Substrate (for activation) | Conversion to active ara-GTP, which inhibits DNA synthesis. | medscape.com |
| Guanosine 5'-O-(2-thiotriphosphate) diastereomers | Acetate kinase, RNA polymerase, Succinyl-CoA synthetase | Substrate/Inhibitor | Diastereomers show different kinetics and substrate properties with various enzymes. | nih.gov |
| Monosaccharides (for GDP-sugar synthesis) | N-acetylhexosamine 1-kinase, GDP-mannose pyrophosphorylase, Inorganic pyrophosphatase | Substrate (in a cascade) | One-pot enzymatic synthesis of GDP-sugars like GDP-mannose and GDP-glucose. | nih.gov |
| 2'-Deoxyguanosine cyclic 3',5'-phosphate | Phosphoric Diester Hydrolases, Protein Kinases | Substrate/Activator | Interaction with enzymes of the cyclic nucleotide signaling pathway. | nih.gov |
Inhibition or Modulation of Enzyme Function by Guanosine Analogs
Guanosine analogs, particularly those modified at the 2'-position of the ribose sugar, represent a significant class of molecules that can inhibit or modulate the function of various enzymes. These modifications can profoundly alter the binding affinity and catalytic processing of the nucleoside, leading to therapeutic effects.
A notable target for these analogs is the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. Studies have shown that 2'-modified guanosine nucleosides can act as inhibitors of this enzyme. For instance, the conversion of these guanosine analogs into their 5'-O-triphosphate forms is a key step, allowing them to be recognized by the viral polymerase. researchgate.netdocumentsdelivered.com Research into 2'-methyl guanosine analogs revealed their potential as non-obligate chain terminators. The introduction of a 2'-methyl group alters the sugar's conformation, which impedes the addition of subsequent nucleotides during RNA synthesis. nih.gov While initial 2'-methyl guanosine analogs showed activity, they were sometimes susceptible to viral resistance mutations. nih.gov Further modifications, such as the introduction of a fluorine atom at the 2'-position (e.g., 2'-deoxy-2'-fluoroguanosine), have also been explored to enhance antiviral potency. nih.gov
The utility of 2'-modified guanosine analogs extends to other viral pathogens. In the context of SARS-CoV-2, the causative agent of COVID-19, its RdRp is a prime target for antiviral drug development. nih.gov Computational studies have investigated a range of guanosine triphosphate derivatives with bulky groups at the 2' position. nih.govresearchgate.net These modifications were found to positively influence the binding affinity of the analogs to the viral RdRp. nih.govresearchgate.net For example, AT-527, a phosphoramidate (B1195095) prodrug of a 2'-fluoro, 2'-methyl-substituted guanosine analog, demonstrated effective inhibition of SARS-CoV-2 replication in vitro. nih.gov Its active triphosphate form, AT-9010, acts as a competitive inhibitor of the viral RdRp. nih.gov
Beyond viral polymerases, guanosine analogs with 2'-modifications can also modulate the activity of enzymes involved in cellular signaling pathways. A series of 2'-modified derivatives of guanosine cyclic 3',5'-phosphate (cGMP) have been synthesized to study their effects on phosphodiesterases and protein kinases, which are key regulators of cGMP metabolism and signaling. nih.gov These analogs include 2'-deoxynucleoside and 9-beta-D-arabinofuranosylpurine derivatives, as well as 2'-O-acyl compounds. nih.gov The nature of the modification at the 2' position influences the analog's ability to be recognized and processed by these enzymes, thereby affecting cellular signaling cascades. nih.gov
The table below summarizes the inhibitory activity of selected 2'-modified guanosine analogs against various enzymes.
| Analog Class | Target Enzyme | Organism/Virus | Biochemical Implication | Reference(s) |
| 2'-Methyl Guanosine | NS5B Polymerase | Hepatitis C Virus (HCV) | Non-obligate chain termination of viral RNA synthesis | nih.gov |
| 2'-Fluoro, 2'-Methyl Guanosine (AT-9010) | RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | Inhibition of viral replication | nih.gov |
| 2'-Deoxy Guanosine Cyclic 3',5'-Phosphate | Phosphodiesterases, Protein Kinases | Various (Bovine, Rabbit) | Modulation of cGMP signaling pathways | nih.gov |
| 2'-Fluoro-substituted Cap Analogs | DNA-Directed RNA Polymerases | Bacteriophage T7 | Inhibition of in vitro transcription | nih.gov |
Advanced Approaches for Derivative Design and Screening
The discovery and optimization of potent and selective guanosine 2'-derivative enzyme inhibitors are facilitated by a suite of advanced methodologies. These approaches streamline the identification of lead compounds and provide deep insights into their mechanisms of action.
Computational Modeling and Molecular Docking Studies
Computational modeling and molecular docking are indispensable tools for the rational design of guanosine 2'-derivatives. These in silico techniques predict how a ligand will bind to the active site of a target enzyme, allowing for the pre-screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing.
For instance, in the development of inhibitors for the SARS-CoV-2 RdRp, molecular dynamics simulations and docking studies were employed to evaluate a library of 76 guanosine triphosphate derivatives with modifications at the 2' position. nih.govresearchgate.net These studies revealed that bulky substituents, such as hydroxylated or fluorinated phenyl moieties, could enhance the binding affinity to the enzyme's active site. researchgate.net The simulations provided detailed information on the binding modes and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. researchgate.net Two derivatives, one with a 3,5-dihydroxyphenyl substitution (C13) and another with a 3-hydroxyphenyl substitution (C14), were identified as having particularly strong binding affinities. nih.gov
Similarly, computational methods have been used to investigate the binding of antiviral guanosine analogs to the 2'-deoxyguanosine-II riboswitch, a potential antibacterial target. nih.gov By combining molecular docking with molecular dynamics simulations and binding free energy calculations (MM/GBSA), researchers could elucidate the structural basis for ligand recognition. nih.gov These studies highlighted the importance of interactions involving the sugar moiety for binding stability and specificity and identified key nucleotides within the riboswitch binding pocket that are crucial for ligand recognition. nih.gov
The table below presents findings from molecular docking studies on selected 2'-modified guanosine analogs.
| Analog/Derivative | Target Protein | Key Finding from Docking Study | Reference(s) |
| 2'-Substituted Guanosine Triphosphates | SARS-CoV-2 RdRp | Bulky groups at the 2' position enhance binding affinity through specific hydrogen bond and hydrophobic interactions. | nih.govresearchgate.netresearchgate.net |
| Lagociclovir, Valganciclovir | 2'-Deoxyguanosine-II Riboswitch | Higher binding affinities than the native ligand, with unique interaction patterns involving key nucleotides. | nih.gov |
| 1'-Cyano Guanosine Analog | Viral Polymerases | The 1'-cyano group occupies a unique pocket in the viral polymerase, leading to increased selectivity over human polymerases. | nih.gov |
| Flex-Acyclovir Analogs | Flavivirus Methyltransferase | The flexible structure of the base provides selectivity for the viral enzyme over the endogenous human enzyme. | mdpi.com |
High-Throughput Screening Methodologies
High-throughput screening (HTS) enables the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a target enzyme. nih.govresearchgate.net These methodologies are crucial for discovering novel inhibitors of guanosine 2'-derivatives.
A variety of assay formats can be adapted for HTS. Fluorescence-based assays are a common choice due to their sensitivity and ease of automation. nih.gov For example, a fluorometric screening assay was developed to identify inhibitors of peptidoglycan O-acetyltransferases, which are bacterial virulence factors. mdpi.com This assay monitored the esterase activity of the enzymes using 4-methylumbelliferylacetate as a substrate. mdpi.com
Mass spectrometry (MS)-based HTS offers a label-free and direct method for measuring enzyme activity. nih.gov An MS-based HTS assay was developed to identify inhibitors of the SARS-CoV-2 guanine-N7-methyltransferase (nsp14), a key enzyme in viral RNA capping. nih.govresearchgate.net This assay directly measured the production of S-adenosyl-l-homocysteine (SAH), a by-product of the methylation reaction. nih.gov The platform was used to screen a library of FDA-approved drugs, leading to the identification of nitazoxanide (B1678950) as a modest inhibitor. nih.govresearchgate.net
The success of an HTS campaign is often judged by its Z' factor, a statistical parameter that indicates the quality and reliability of the assay. A Z' score of 0.82 was achieved in an HTS assay for inhibitors of Neisseria gonorrhoeae PatB, demonstrating a robust assay suitable for large-scale screening. mdpi.com
| HTS Methodology | Target Enzyme | Principle of Assay | Application/Finding | Reference(s) |
| RapidFire Mass Spectrometry | SARS-CoV-2 Guanine-N7-Methyltransferase (nsp14) | Direct, label-free measurement of the reaction by-product, SAH. | Screened a library of 1,771 FDA-approved drugs and identified nitazoxanide as an inhibitor. | nih.govresearchgate.net |
| Fluorescence-based Assay | Peptidoglycan O-Acetyltransferases (PatA/B, OatA) | Monitoring of esterase activity using the fluorogenic substrate 4-methylumbelliferylacetate. | Identified novel inhibitors from a library of 145,000 compounds. | mdpi.com |
| General Enzyme Inhibition Assays | Kinases, Phosphatases, Proteases | Various, with fluorescence-based assays being the most common. | Analysis of published campaigns shows a wide variety of structural features in hit compounds. | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.govnih.gov For guanosine 2'-derivatives, SAR investigations provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.
In the development of antivirals against the Epstein-Barr virus (EBV), an extended SAR study of d-dioxolane-7-deazapurine analogs was conducted. acs.org This work revealed that substitutions at the 7-position of the deazapurine ring significantly impacted antiviral activity. acs.org The unsubstituted analog was inactive, highlighting the importance of this position for biological function. acs.org
Similarly, for HCV, the development of 2'-methyl guanosine analogs involved extensive SAR. nih.gov It was found that removing the N7 nitrogen of the purine ring to create a 7-deaza analog could potentially increase bioavailability. nih.gov However, this modification proved less effective for guanosine analogs when faced with viral mutations. nih.gov The addition of prodrug moieties, such as McGuigan ProTides, was found to significantly enhance the antiviral activity of 2'-methyl guanosine. nih.gov
SAR studies have also been crucial in understanding the effects of modifications at the 3' position. For instance, the introduction of a 3'-fluoro group in dideoxyguanosine was shown to improve anti-HIV activity, albeit with a marginal increase in toxicity. aaai.org The stereochemistry of such substitutions is also critical; a fluorine atom in the "down" position of the sugar ring can confer activity, while the same atom in the "up" position can render the compound inactive. aaai.org
The table below provides examples of SAR findings for guanosine analogs.
| Compound Series | Structural Modifications | Key SAR Finding | Reference(s) |
| Dioxolane-7-deazapurine Analogs | Substitution at the 7-position of the deazapurine ring. | Substitutions at the 7-position are critical for anti-EBV activity. | acs.org |
| 2'-Methyl Guanosine Analogs | Removal of the N7 nitrogen (7-deaza analogs); addition of ProTide prodrugs. | 7-deaza modification was less effective for guanosine analogs against HCV mutants; ProTide addition enhanced activity. | nih.gov |
| Dideoxyguanosine Analogs | Fluorine substitution at the 3' position. | 3'-fluoro substitution improved anti-HIV activity. | aaai.org |
| para-Substituted Methcathinone Analogs | Variation of the para substituent on the phenyl ring. | Selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT) correlated with abuse-related effects. | nih.gov |
Guanosine in Nucleic Acid Biology and Processing
Integration of Guanosine (B1672433) into DNA and RNA Structures
The integration of guanosine into the polymeric chains of DNA and RNA is governed by the specific hydrogen bonding capabilities of its guanine (B1146940) base. This precise pairing is fundamental to the genetic code and the structural integrity of nucleic acids.
In both DNA and RNA, guanine, the nucleobase of guanosine, pairs specifically with the pyrimidine (B1678525) base cytosine. allen.inwikipedia.org This pairing is a cornerstone of the Watson-Crick model of DNA structure. The guanine-cytosine (G-C) base pair is stabilized by three hydrogen bonds, in contrast to the two hydrogen bonds formed between adenine (B156593) and thymine (in DNA) or uracil (in RNA). wikipedia.orgyoutube.com This additional hydrogen bond confers greater thermal stability to G-C rich regions of DNA. allen.in The specific geometry of these hydrogen bonds involves the C-6 carbonyl group of guanine acting as a hydrogen bond acceptor, while the N-1 and the amino group at C-2 act as hydrogen bond donors. wikipedia.org Cytosine, in turn, utilizes its amino group as a hydrogen bond donor and the C-2 carbonyl and N-3 amine as acceptors. allen.inwikipedia.org This highly specific interaction ensures the fidelity of DNA replication and transcription. While the canonical Watson-Crick pairing is predominant, non-canonical pairings involving guanine, such as G-A mismatches, can occur, though these are often subject to DNA repair mechanisms. nih.gov
| Property | Description |
| Paired Base | Cytosine (C) |
| Number of Hydrogen Bonds | 3 |
| Bonding Contribution | Contributes to the stability of the DNA double helix. allen.in |
| Guanine Donors/Acceptors | C-6 carbonyl group (acceptor), N-1 and C-2 amino group (donors). wikipedia.org |
| Cytosine Donors/Acceptors | Amino group (donor), C-2 carbonyl and N-3 amine (acceptors). allen.inwikipedia.org |
Guanine-rich sequences in nucleic acids have the remarkable ability to form four-stranded secondary structures known as G-quadruplexes (G4s). wikipedia.orgnih.gov These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases associated through Hoogsteen hydrogen bonding. wikipedia.orgnih.gov The formation and stability of G-quadruplexes are highly dependent on the presence of monovalent cations, particularly potassium (K+), which sit in a central channel between the G-tetrads and coordinate with the electronegative oxygen atoms of the guanines. wikipedia.orgnih.gov
G-quadruplexes can be formed from one, two, or four separate strands of DNA or RNA and can adopt various topologies (parallel or antiparallel) depending on the direction of the strands. wikipedia.org These structures are not randomly distributed throughout the genome but are found in functionally significant regions, such as telomeres (the ends of chromosomes) and the promoter regions of genes, including many oncogenes. wikipedia.orgnih.gov The formation of G-quadruplexes in these regions can play a crucial role in regulating key cellular processes like DNA replication, transcription, and the maintenance of genomic stability. nih.govacs.org The dynamic nature of G-quadruplexes, influenced by factors such as G4-binding proteins and helicases, underscores their importance in cellular function. acs.org
| Feature | Description |
| Structural Unit | G-tetrad (a square planar arrangement of four guanines). wikipedia.org |
| Bonding Type | Hoogsteen hydrogen bonding. wikipedia.orgnih.gov |
| Stabilizing Factor | Presence of monovalent cations, especially potassium (K+). wikipedia.orgnih.gov |
| Location in Genome | Telomeric regions and gene promoter regions. wikipedia.orgnih.gov |
| Biological Roles | Regulation of DNA replication, transcription, and genomic stability. nih.govacs.org |
Guanosine-Mediated RNA Processing Mechanisms
Guanosine plays a pivotal role in the processing of precursor messenger RNA (pre-mRNA) into mature mRNA, a critical step for gene expression in eukaryotes. One of the most significant modifications involving guanosine is the addition of a 5'-end cap.
The 5' cap is a specialized, altered nucleotide structure added to the 5' end of nascent pre-mRNA molecules shortly after the initiation of transcription. wikipedia.orgwikipedia.org This modification is essential for the creation of stable and mature mRNA that can be efficiently translated into protein. takarabio.com The capping process involves a series of enzymatic reactions that result in a unique 5' to 5' triphosphate linkage of a guanosine nucleotide to the initial nucleotide of the mRNA chain. wikipedia.org
The initial cap structure, a guanosine connected via a 5'-5' triphosphate bridge, is further modified by the methylation of the guanine base at the 7th position, creating the 7-methylguanosine (B147621) (m7G) cap, also known as cap-0. wikipedia.orgnih.gov This m7G cap is crucial for several aspects of mRNA metabolism. It protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability. nih.govresearchgate.net The m7G cap also plays a vital role in the nuclear export of mRNA and is recognized by the translation initiation machinery in the cytoplasm, facilitating the recruitment of ribosomes for protein synthesis. nih.govyoutube.com Further modifications can occur, such as the methylation of the 2'-hydroxyl groups of the first and second ribose sugars of the mRNA, leading to cap-1 and cap-2 structures, respectively. wikipedia.org
| Function of m7G Cap | Description |
| mRNA Stability | Protects the 5' end of mRNA from degradation by exonucleases. nih.govwikipedia.org |
| Nuclear Export | Facilitates the transport of mature mRNA from the nucleus to the cytoplasm. nih.gov |
| Translation Initiation | Recognized by the cap-binding complex, which is essential for recruiting ribosomes to the mRNA. youtube.com |
The formation of the m7G cap is a coordinated, multi-step process catalyzed by a series of enzymes that are recruited to the phosphorylated C-terminal domain (CTD) of RNA polymerase II. wikipedia.orgnih.gov This ensures that capping occurs co-transcriptionally. The key enzymatic activities are:
RNA Triphosphatase: This enzyme removes the terminal gamma-phosphate from the 5' end of the nascent pre-mRNA, leaving a diphosphate (B83284) group. wikipedia.orgnih.gov
Guanylyltransferase (or Capping Enzyme): This enzyme catalyzes the addition of a guanosine monophosphate (GMP) moiety from a guanosine triphosphate (GTP) molecule to the 5' diphosphate end of the pre-mRNA. wikipedia.orgnih.gov This reaction forms the characteristic 5'-5' triphosphate linkage. wikipedia.org In multicellular organisms, the RNA triphosphatase and guanylyltransferase activities are often contained within a single bifunctional protein. nih.gov
RNA (guanine-7)-Methyltransferase: This enzyme transfers a methyl group from S-adenosylmethionine (AdoMet) to the N7 position of the guanine base of the cap, forming the mature 7-methylguanosine (m7G) cap. wikipedia.orgnih.gov
These enzymes work in a sequential and highly regulated manner to ensure the proper capping of virtually all mRNAs transcribed by RNA polymerase II. wikipedia.orgcolumbia.edu
| Enzyme | Catalytic Activity | Substrate(s) | Product |
| RNA Triphosphatase | Removes the terminal phosphate (B84403) from the 5' end of pre-mRNA. wikipedia.orgnih.gov | 5'-triphosphate-RNA | 5'-diphosphate-RNA |
| Guanylyltransferase | Adds GMP to the 5' end of the pre-mRNA. wikipedia.orgnih.gov | 5'-diphosphate-RNA, GTP | GpppN-RNA (cap structure) |
| RNA (guanine-7)-Methyltransferase | Methylates the N7 position of the cap guanine. wikipedia.orgnih.gov | GpppN-RNA, S-adenosylmethionine | m7GpppN-RNA (m7G cap) |
5'-End Capping of Messenger RNA (mRNA)
Impact of 2'-O-Methylation on mRNA Stability and Function
2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose sugar, is a prevalent modification in various RNA species, including messenger RNA (mRNA). nih.govthe-innovation.orgnih.gov This modification, found on all four nucleotides, plays a significant role in mRNA stability and function. the-innovation.org
Recent studies have demonstrated a positive correlation between internal 2'-O-methylation and mRNA stability. nih.govhoustonmethodist.org The presence of Nm at internal sites of mRNA enhances its resistance to degradation by ribonucleases. researchgate.net This protective effect is attributed to the steric hindrance provided by the methyl group at the 2'-OH position, which obstructs endonucleolytic cleavage, thereby extending the transcript's half-life. researchgate.net This increased stability is crucial for sustained protein production, particularly under conditions of cellular stress. researchgate.net
The enzyme fibrillarin (FBL), guided by C/D-box small nucleolar RNAs (snoRNAs), is responsible for a significant portion of these internal mRNA methylations. nih.govnih.gov Elevated expression of FBL in certain cancer cells has been linked to increased expression of 2'-O-methylated mRNAs associated with cancer pathways, suggesting a role for this modification in post-transcriptional gene regulation in disease states. nih.gov Furthermore, FBL-mediated 2'-O-methylation has been connected to widespread 3' UTR shortening, a mechanism known to globally enhance RNA stability. nih.gov
Beyond stability, 2'-O-methylation within the coding regions of mRNA can influence the process of translation. The presence of a 2'-O-methylated codon has been shown to decrease the efficiency of translation. nih.gov This is because the modification can sterically interfere with the interactions between the ribosomal monitoring bases (G530, A1492, and A1493) and the codon-anticodon helix. nih.gov This disruption inhibits downstream processes such as GTP hydrolysis by elongation factor Tu (EF-Tu) and the accommodation of the aminoacylated-tRNA in the A-site, leading to an increased rejection of the correct tRNAs. nih.gov
In contrast to internal modifications, 2'-O-methylation at the 5' cap of mRNA, specifically the first transcribed nucleotide (Cap1), can have an immunostimulatory role. the-innovation.org
| Location of 2'-O-Methylation | Primary Enzyme | Effect on mRNA Stability | Effect on mRNA Function |
|---|---|---|---|
| Internal Sites | Fibrillarin (FBL) guided by snoRNAs | Increases stability by hindering endonuclease cleavage | Decreases translation efficiency by disrupting tRNA decoding |
| 5' Cap (Cap1) | Not specified | Not specified | Can have an immunostimulatory role |
Guanosine as a Cofactor in RNA Splicing
Group I Intron Splicing Mechanisms
Group I introns are a class of self-splicing ribozymes, meaning the intron RNA itself can catalyze its own excision from a precursor RNA molecule and the ligation of the flanking exons. nih.govannualreviews.org This process is a remarkable example of RNA catalysis and relies on a guanosine nucleotide as a crucial cofactor. nih.govatspace.org
The splicing mechanism proceeds through two sequential transesterification reactions. nih.govresearchgate.net The first reaction is initiated by a free guanosine molecule (or GTP, GDP, or GMP), which acts as a nucleophile. atspace.orgwikipedia.org The 3'-hydroxyl group of this exogenous guanosine attacks the phosphodiester bond at the 5' splice site, which is the boundary between the upstream exon and the intron. researchgate.netwikipedia.orglibretexts.org This attack results in the cleavage of the 5' splice site and the formation of a new phosphodiester bond between the 3'-OH of the guanosine cofactor and the 5' end of the intron. atspace.org
This initial step releases the upstream exon, which now possesses a free 3'-hydroxyl group. nih.gov In the second transesterification reaction, this newly formed 3'-OH of the 5' exon acts as a nucleophile and attacks the 3' splice site, the junction between the intron and the downstream exon. libretexts.org This leads to the precise ligation of the two exons and the excision of the intron as a linear molecule with the guanosine cofactor attached to its 5' end. libretexts.org
The specificity of the splicing reaction is ensured by the intricate three-dimensional structure of the intron RNA. annualreviews.org This structure includes an internal guide sequence that base-pairs with the 3' end of the upstream exon to correctly position the 5' splice site for the initial attack by the guanosine cofactor. libretexts.org The guanosine cofactor itself binds to a specific pocket within the catalytic core of the intron. nih.govwikipedia.org
It is important to note that throughout this process, the number of phosphodiester bonds remains the same, as each bond cleavage is coupled with a bond formation. libretexts.org The excised intron can undergo further intramolecular reactions, such as circularization, which helps to prevent the reversal of the splicing reaction. libretexts.org
Guanosine Modifications in Transfer RNA (tRNA)
N2-Methylguanosine (m2G) and N2,N2-Dimethylguanosine (m22G)
N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G) are post-transcriptional modifications found in transfer RNA (tRNA) molecules across various organisms. fao.orgfrontiersin.orgdntb.gov.ua These modifications involve the addition of one or two methyl groups to the exocyclic nitrogen atom at the second position of the guanine base. frontiersin.org In tRNA, m2G and m22G are typically located at the junctions between the acceptor stem and the D-arm, and between the D-arm and the anticodon stem loop. fao.orgfrontiersin.orgdntb.gov.uaresearchgate.net
The presence of these methyl groups influences the base-pairing properties of guanosine. frontiersin.org While m2G can still form a canonical Watson-Crick base pair with cytosine, the addition of a second methyl group to form m22G hinders this pairing. frontiersin.org However, both modified nucleosides can still form non-canonical base pairs with uridine. frontiersin.org
These modifications play a role in the proper folding, stability, and function of tRNA. fao.orgfrontiersin.orgdntb.gov.uaresearchgate.net For instance, m2G at position 10 can participate in tertiary interactions that help stabilize the D-loop of the tRNA structure. researchgate.net The absence of both m2G10 and m22G26 in yeast has been shown to result in a growth defect, indicating their importance for tRNA metabolism or function. nih.gov
The enzymes responsible for these modifications are tRNA methyltransferases. frontiersin.org In humans, the TRMT1 enzyme is responsible for the formation of both m2G and m22G at position 26 of cytoplasmic and mitochondrial tRNAs. nih.gov The extent of methylation (mono- versus di-methylation) can vary depending on the specific tRNA and the organism. frontiersin.org
Enzymology of tRNA: Guanosine Dimethyltransferases (Trm11)
The formation of N2-methylguanosine (m2G) at position 10 of tRNA is catalyzed by the Trm11 methyltransferase. nih.govoup.com In eukaryotes, Trm11 is active as a heterodimeric complex with the protein Trm112. nih.govnih.govoup.com Trm11 itself is the catalytic subunit, containing a Rossmann-fold S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase domain. nih.govnih.gov Trm112 acts as an allosteric activator, enhancing the enzymatic activity of Trm11 by promoting the binding of the methyl donor, S-adenosyl-L-methionine (SAM), and contributing to tRNA substrate binding. oup.comgenecards.org
The Trm11 enzyme also possesses an N-terminal THUMP (thiouridine synthase, methyltransferase, and pseudouridine synthase) domain. nih.gov This domain is commonly found in tRNA modification enzymes and is often involved in binding to the CCA terminus of the tRNA molecule. nih.gov Indeed, the presence of the 3'-CCA end is a crucial requirement for the methylation of tRNA by the Trm11-Trm112 complex. frontiersin.orgnih.gov
The catalytic mechanism of Trm11 involves a S N 2-like substitution reaction. frontiersin.org An aspartic acid residue in the active site, promoted by a nearby arginine, deprotonates the exocyclic amino group of the target guanosine, making it a nucleophile that attacks the methyl group of SAM. frontiersin.org
Substrate recognition by Trm11-Trm112 is highly specific. The enzyme requires the canonical G10-C25 base pair in the D-stem of the tRNA. nih.gov Furthermore, Trm11-Trm112 recognizes the anticodon loop, and certain features in this region can negatively impact methylation efficiency. nih.gov For example, the U32-A38 base pair in tRNACys and the presence of U38 in tRNAAla hinder the methylation process. nih.gov
While some archaeal Trm11 proteins are active as monomers, the eukaryotic Trm11 requires its association with Trm112 for activity. oup.com Trm112 appears to be a central hub protein, as it interacts with and activates other methyltransferases involved in the modification of factors related to mRNA translation. nih.govoup.com
Biosynthesis of Complex Guanosine Derivatives in tRNA (e.g., Wybutosine)
Wybutosine (yW) is a highly complex, tricyclic hypermodified guanosine derivative found at position 37, immediately 3' to the anticodon, in eukaryotic and archaeal phenylalanine tRNA (tRNA Phe ). wikipedia.orgnih.govembopress.orgnih.govoup.com This modification plays a critical role in ensuring the accuracy and efficiency of protein synthesis by stabilizing the codon-anticodon interaction and maintaining the correct reading frame during translation. wikipedia.orgembopress.orgnih.govoup.comresearchgate.net The absence of wybutosine can lead to increased frameshifting. wikipedia.org
The biosynthesis of wybutosine is a multi-step enzymatic pathway that starts with a guanosine residue already incorporated into the tRNA Phe molecule. wikipedia.orgnih.gov In Saccharomyces cerevisiae, this intricate process involves a series of enzymes encoded by the TYW (tRNA-yW synthesizing) genes.
The pathway begins with the methylation of G37 to N1-methylguanosine (m 1 G) by the tRNA methyltransferase Trm5. nih.govnih.gov Following this initial step, the enzyme TYW1, an iron-sulfur cluster protein, catalyzes the formation of the tricyclic core of wybutosine, known as 4-demethylwyosine (imG-14). nih.govembopress.orgnih.govresearchgate.net
The subsequent steps involve the elaboration of a side chain on this core structure. TYW2, an aminocarboxypropyltransferase, transfers the 3-amino-3-carboxypropyl group from S-adenosylmethionine (SAM) to the C7 position of the tricyclic core, producing yW-72. nih.govnih.gov Next, TYW3 methylates the N4 position of this intermediate to yield yW-58. nih.govembopress.org
The final modifications are carried out by the bifunctional enzyme TYW4. nih.gov This enzyme first methylates the α-carboxy group of the side chain to form yW-58 and then catalyzes the methoxycarbonylation of the α-amino group to produce the final wybutosine molecule. nih.govembopress.org
| Enzyme | Gene | Function | Substrate | Product |
|---|---|---|---|---|
| Trm5 | TRM5 | N1-methylation of G37 | Guanosine-37 in tRNAPhe | m1G-37 in tRNAPhe |
| TYW1 | TYW1 | Formation of the tricyclic core | m1G-37 in tRNAPhe | 4-demethylwyosine (imG-14) |
| TYW2 | TYW2 | Transfer of aminocarboxypropyl group | imG-14 | yW-72 |
| TYW3 | TYW3 | N4-methylation | yW-72 | yW-58 |
| TYW4 | TYW4 | Methylation and methoxycarbonylation of the side chain | yW-58 | Wybutosine (yW) |
Molecular Recognition and Intermolecular Interactions of Guanosine
Non-Covalent Interactions of Guanosine (B1672433) in Biological Contexts
Non-covalent interactions are the cornerstone of molecular recognition in biology, enabling the transient and reversible associations necessary for cellular processes. wikipedia.org For guanosine, these interactions include hydrogen bonding, stacking interactions, and electrostatic contributions, which together stabilize complex three-dimensional structures like those found in proteins and nucleic acids. wikipedia.orgrsc.org The energy of these interactions is typically in the range of 1-5 kcal/mol. wikipedia.org The interplay of these forces is not merely additive but often cooperative, leading to highly stable and specific biological assemblies. acs.orgrsc.org
Hydrogen Bonding Networks (e.g., Guanosine-Cytosine Base Pairing)
Hydrogen bonds are paramount to the structural integrity and function of nucleic acids. The guanine (B1146940) base of guanosine possesses a unique arrangement of hydrogen bond donor and acceptor sites, allowing it to form multiple hydrogen bonds. nih.gov It can act as a donor at the N1 and N2 positions and as an acceptor at the N3, O6, and N7 positions. nih.gov
The most iconic example of this is the Watson-Crick base pairing between guanosine (G) and cytosine (C), which is stabilized by three hydrogen bonds. nih.govlibretexts.org This G•C pairing is more thermodynamically stable than the adenine-thymine (A•T) pair, which only forms two hydrogen bonds. nih.gov The three hydrogen bonds in a G•C pair involve the guanine N1-H and O6 groups with the cytosine N3, N4-H, and C2=O groups, respectively. nih.gov The removal of the 2-amino group from guanine to form inosine (B1671953) results in a less stable pair with cytosine, highlighting the contribution of this third hydrogen bond. nih.gov
Beyond the canonical Watson-Crick pairing, guanosine participates in other hydrogen bonding arrangements, such as the Hoogsteen base pair, which is crucial for the formation of G-quadruplex structures. researchgate.netresearchgate.net In these tetrads, four guanine units are held together by a cyclic network of hydrogen bonds, specifically involving the N1-H and O6 of one guanine with the N7 and N2-H of the next. rsc.orgcore.ac.ukresearchgate.net Experimental techniques like NMR spectroscopy have been used to characterize these networks, measuring scalar couplings across the hydrogen bonds to confirm connectivity and geometry. core.ac.ukresearchgate.net For instance, 3hJNC' couplings of approximately 0.2 Hz and 2hJNN couplings between 6 and 8 Hz have been measured in guanine quartets. core.ac.ukresearchgate.net
| Interaction Type | Participating Groups (Guanine) | Partner Molecule/Group | Key Finding/Measurement | Reference |
|---|---|---|---|---|
| Watson-Crick Base Pairing | N1-H, N2-H, O6 | Cytosine | Forms three stable hydrogen bonds, contributing to greater thermodynamic stability than A•T pairs. | nih.govlibretexts.org |
| G-Quartet Formation | N1-H, N2-H, N7, O6 | Other Guanine units | Cyclic Hoogsteen hydrogen bonding network. 2hJNN couplings are 6-8 Hz. | core.ac.ukresearchgate.net |
| Guanine-Protein Interaction | N2, O6 | Protein residues (e.g., Asp, Asn, Arg) | Confers specificity to guanine recognition in GTP-binding proteins. | nih.gov |
| Reverse Watson-Crick (Wobble) | N1-H, O6 | Thymine/Uracil | Forms two hydrogen bonds in G•T/U wobble pairs. | nih.gov |
Stacking Interactions and Hydrophobic Contributions
Alongside hydrogen bonding, π-π stacking interactions are a major stabilizing force in nucleic acid structures. nih.gov The aromatic purine (B94841) ring of guanosine allows it to stack favorably with adjacent bases, including other guanines, adenines, or the aromatic side chains of amino acids in proteins. nih.govnih.gov These interactions are fundamental to the stability of the DNA double helix and are central to the formation of G-quadruplexes, where G-tetrads stack upon one another. rsc.orgnih.gov
While often discussed in the context of nonpolar molecules, hydrophobic effects also contribute to the stability of guanosine-containing structures. nih.gov The bases of nucleic acids are relatively hydrophobic compared to the sugar-phosphate backbone. In an aqueous environment, the clustering of these bases in the interior of a duplex or quadruplex structure minimizes their contact with water, a process driven by the hydrophobic effect. nih.gov This effect is considered a primary contributor to the stability of the DNA double helix. nih.gov The self-assembly of guanosine monophosphate (GMP) is not primarily driven by hydrophobic interactions but is an enthalpy-driven process where π-π interactions play a key role. acs.org
Recognition of Guanosine by Proteins and Nucleic Acids
The specific recognition of guanosine by other biomolecules is critical for a vast array of cellular functions, from signal transduction by G-proteins to the regulation of gene expression. This recognition is achieved through a combination of shape complementarity and a precise matching of non-covalent interaction partners.
Specificity of Guanine-Binding Domains in Proteins
Proteins that bind guanine nucleotides, such as GTP-binding proteins (G-proteins), are essential molecular switches in cellular signaling. nih.govyoutube.com The specificity of these proteins for guanine over other nucleotides like adenine (B156593) is crucial for their function. youtube.com This specificity arises from a synergistic interplay of multiple non-covalent interactions within the binding pocket. nih.gov
| Interaction Type | Guanine Group | Protein Residue(s) | Function/Significance | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | O6, N1-H, N2-H | Asp, Ser, Cys, Lys, Arg | Primary determinant of specificity for guanine. | nih.gov |
| π-π Stacking | Purine Ring | Phe, Tyr, Trp | Contributes to binding affinity and stability. | nih.govnih.gov |
| Cation-π Interaction | Purine Ring | Lys, Arg | Provides significant electrostatic stabilization. | nih.gov |
Molecular Recognition in DNA Minor Groove Interactions
The minor groove of B-form DNA presents a different recognition surface compared to the major groove. nih.gov While the minor groove of A•T-rich regions is typically narrow, sequences containing G•C pairs have a wider groove and present the guanine C2-amino group, which acts as a steric block and a hydrogen bond donor. nih.govmdpi.com
Historically, achieving specific recognition of G•C pairs in the minor groove by small molecules was a significant challenge. mdpi.com However, the development of synthetic polyamides and heterocyclic diamidines has led to molecules capable of this recognition. nih.govbeilstein-journals.org For example, replacing a pyrrole (B145914) ring in minor-groove binders with an N-methylimidazole allows for the formation of a specific hydrogen bond between the imidazole (B134444) nitrogen and the exocyclic amino group of guanine. mdpi.combeilstein-journals.org This principle allows for the design of molecules that can distinguish G•C from C•G base pairs. beilstein-journals.org More recent developments include molecules with dithiophene or pyridine (B92270) units that can form specific hydrogen-bond-type interactions with the G-NH2 group, enabling strong and specific binding to mixed-sequence DNA. mdpi.comnih.gov
Ligand-Guanine Quadruplex Interactions
G-quadruplexes (G4s), four-stranded structures formed in guanine-rich sequences, are implicated in key biological processes and are considered promising therapeutic targets, particularly in cancer. nih.govoup.com Small molecule ligands that selectively bind and stabilize G4 structures can modulate these processes. nih.govrsc.org
The primary modes of ligand interaction with G-quadruplexes are:
End-stacking: Many G4 ligands are planar aromatic molecules that interact with the large, flat surface of the external G-tetrads via π-π stacking. oup.comnih.gov This is a dominant binding mode for compounds like BRACO-19 and telomestatin. oup.comrsc.org
Groove Binding: Ligands can also bind to the grooves of the G4 structure, often involving electrostatic interactions with the phosphate (B84403) backbone. nih.govacs.org
Loop Binding: The loops connecting the G-tracts provide additional sites for ligand interaction, which can be crucial for selectivity between different G4 topologies. nih.govacs.org
Supramolecular Assembly and Self-Aggregation of Guanosine
The unique molecular structure of guanosine, particularly the arrangement of hydrogen bond donors and acceptors on its guanine base, predisposes it to self-assembly into highly ordered supramolecular structures. psu.eduresearchgate.net This process is driven by a combination of non-covalent interactions, primarily Hoogsteen-type hydrogen bonding, π-π stacking, and ion-dipole interactions. psu.eduacs.org
Formation of Guanosine Hydrogels and G-quadruplexes
A hallmark of guanosine's self-assembly is the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water. nih.gov The fundamental building block of these hydrogels is the G-quartet (also known as a G-tetrad), a square planar structure formed when four guanine bases associate through a cyclic array of eight Hoogsteen hydrogen bonds. psu.eduacs.orgwikipedia.org These planar G-quartets stack on top of one another via π-π stacking interactions, stabilized by a central cation, to form a columnar structure known as a G-quadruplex or G-wire. acs.orgwikipedia.org The physical cross-linking and entanglement of these extended G-quadruplex fibers create the matrix of the supramolecular hydrogel. acs.org The entire process is typically initiated by dissolving guanosine or its derivatives in a solution, often with heating, followed by cooling to allow for the self-assembly and gelation to occur. acs.org
The stability and properties of guanosine hydrogels are highly dependent on the presence of stabilizing ions.
Cation Stabilization: Metal cations play a crucial role in templating and stabilizing the G-quadruplex structure. nih.govwikipedia.org They are typically located in the central channel of the G-quadruplex, coordinated to the electron-rich O6 carbonyl oxygens of the guanine bases. wikipedia.orgmdpi.com Potassium (K⁺) ions are particularly effective at stabilizing G-quadruplexes and promoting robust hydrogel formation. acs.orgrsc.org Other monovalent cations like Sodium (Na⁺), Rubidium (Rb⁺), and even Thallium (Tl⁺) can also induce gelation, although the resulting gels exhibit different properties such as stability, morphology, and thixotropy. rsc.org For instance, while K⁺ ions induce a tight gel with guanosine (G), the gel has poor lifetime stability; in contrast, K⁺ ions stimulate deoxy-guanosine (dG) to form a very loose gel with excellent lifetime stability and thixotropic (shear-thinning) properties. rsc.org Weak gels formed in the presence of Lithium (Li⁺) ions can be strengthened by the addition of G-quadruplex interacting small molecules like Thioflavin T (ThT), which acts as a "molecular chaperone" by promoting the assembly of longer G4 structures. acs.orgresearchgate.net
Anion Stabilization: Anions can also be used to modulate the self-assembly and stability of guanosine hydrogels. A notable example involves the use of borate (B1201080) anions. nih.govacs.org Guanosine reacts with boric acid to form covalent borate esters at the 2' and 3' hydroxyl groups of the ribose sugar. nih.govacs.org These guanosine-borate esters then self-assemble in the presence of cations like K⁺ to form hydrogels that are significantly more stable than their binary analogues, even at physiological salt concentrations. nih.govacs.org This approach highlights how covalent modification of the ribose moiety can be used to control the supramolecular assembly. acs.org
The following table summarizes the influence of various monovalent cations on the hydrogelation of Guanosine (G) and Deoxy-guanosine (dG).
| Cation | Gelator | Gel Properties |
| K⁺ | Guanosine (G) | Forms a self-supporting, tight gel with poor lifetime stability. rsc.org |
| K⁺ | Deoxy-guanosine (dG) | Forms a very loose gel with excellent lifetime stability and thixotropic properties. rsc.org |
| Li⁺ | Guanosine (G) | Tends to form ribbon-like aggregates and a weak gel. acs.org |
| Ag⁺ | Guanosine (G) | Forms a gel that can be used for the in situ fabrication of silver nanoparticles (AgNPs). rsc.org |
| Na⁺, Rb⁺, Tl⁺, NH₄⁺ | Guanosine (G), Deoxy-guanosine (dG) | Also induce gelation, with properties varying depending on the specific ion and nucleoside. rsc.org |
Guanosine in Langmuir Films and at Interfaces
The self-assembly principles of guanosine also govern its behavior at interfaces, such as the air-water interface, where it can form highly organized thin films known as Langmuir films. By modifying guanosine with lipophilic chains, amphiphilic derivatives are created that can be spread on a water subphase. acs.orgnih.gov
The Langmuir-Blodgett technique allows for the fabrication of these films, where the molecules are compressed at the interface, and their behavior is studied by measuring changes in surface pressure versus the area per molecule (π-A isotherms). nih.govacs.org The assembly of these lipophilic guanosine derivatives at the air-water interface is profoundly influenced by the ions present in the water subphase. acs.orgacs.org
Research has shown that, similar to bulk hydrogels, K⁺ ions have the most significant impact on the assembly of guanosine derivatives at the interface. acs.orgacs.org In the absence of specific ions or in the presence of weakly interacting ions like Li⁺ and Na⁺, guanosine derivatives may form a lamellar assembly. acs.org However, the introduction of K⁺ ions to the subphase induces a structural transformation to a mosaic-like assembly. acs.org This indicates that the K⁺ ions interact strongly with the guanosine headgroups, templating a G-quartet-like organization even in the two-dimensional environment of the interface. acs.orgacs.org The nature of the counter-anion also plays a role; for example, picrate (B76445) (Pic⁻) was found to be significantly more effective than chloride (Cl⁻) in regulating the surface assembly. acs.org These surface assemblies are generally stable and can be transferred to solid supports as Langmuir-Blodgett films for further characterization and potential application in nanomaterials. acs.orgnih.gov
Studies using azo-functionalized guanosine derivatives have further demonstrated specific molecular recognition at the air-water interface. When mixed with complementary nucleobases like cytidine, light-induced isomerization of the azobenzene (B91143) moiety caused significant changes in intermolecular interactions, attributed to the breaking and forming of hydrogen bonds between the specific base pairs. nih.govresearchgate.net
Beyond the air-water interface, the assembly of guanosine has been studied on solid surfaces. On highly oriented pyrolytic graphite (B72142) (HOPG), guanine and cytosine can form various pairing configurations depending on their molar ratio in the aqueous solution from which they are deposited. nih.gov This demonstrates that hydrogen bonding plays a dominant role in directing the two-dimensional self-assembly on a solid substrate. nih.gov
The table below details the characteristics of Langmuir films of lipophilic guanosine derivatives under different subphase conditions.
| Guanosine Derivative | Subphase | Key Findings | Reference |
| Guanosine with one hexadecanoyl chain | Pure Water | Forms a lamellar assembly. | acs.org |
| Guanosine with one hexadecanoyl chain | 100 mM LiCl or NaCl | Film properties are only slightly modified compared to pure water; ions are likely expelled in the condensed phase. | acs.orgacs.org |
| Guanosine with one hexadecanoyl chain | 100 mM KCl | Induces a drastic structural transformation from lamellar to a mosaic-like assembly. | acs.orgacs.org |
| Azo-functionalized guanosine (GAzo) | Pure Water | Forms stable Langmuir films with multilayered structures observed upon compression. | nih.gov |
| Azo-functionalized guanosine (GAzo) mixed with amphiphilic cytidine | Pure Water | Optical switching modifies intermolecular interactions, indicating light-induced breaking of hydrogen bonds between G-C pairs. | nih.govresearchgate.net |
Cellular and Molecular Mechanisms of Guanosine Action
Extracellular Signaling Roles of Guanosine (B1672433)
The extracellular effects of guanosine are noteworthy and point to its function as a signaling molecule that can influence cellular behavior from the outside. frontiersin.orgnih.gov Evidence suggests that guanosine's actions are mediated by interactions with specific molecular targets on the cell membrane, as its effects are not prevented by nucleoside transporter blockers. frontiersin.org Although a specific guanosine receptor has been postulated, it remains to be definitively identified. frontiersin.orgfrontiersin.org Consequently, much of guanosine's known extracellular signaling is understood through its interaction with other well-established systems, most notably the purinergic and glutamatergic systems. frontiersin.orgfrontiersin.orgnih.gov
Guanosine as a Neuromodulator in the Central Nervous System
In the CNS, guanosine functions as a crucial neuromodulator, influencing a variety of cellular processes that include cell growth, differentiation, survival, and synaptic activity. frontiersin.orgnih.gov Its neuromodulatory capacity is highlighted by its ability to exert neuroprotective effects in various models of neurological disorders. nih.govfrontiersin.org Guanosine has been shown to modulate glutamatergic transmission, a key excitatory pathway in the brain, thereby protecting against excitotoxicity. nih.govmdpi.com It can reduce the release of glutamate (B1630785) and enhance its uptake by astrocytes, which is a critical mechanism for clearing this neurotransmitter from the synapse and preventing neuronal damage. mdpi.comresearchgate.netnih.gov
Furthermore, guanosine's role as a neuromodulator extends to its trophic effects, promoting the proliferation of neural stem cells and encouraging neuronal differentiation. frontiersin.orgaginganddisease.org It has been observed to increase the number of neurons in culture and stimulate neurogenesis in the hippocampus. nih.govaginganddisease.org These neurotrophic and neuroprotective actions underscore guanosine's importance as an integrative molecule in the brain, linking purinergic and glutamatergic signaling to maintain neuronal health and plasticity. frontiersin.orgresearchgate.net
Interactions with Purinergic Receptors and Adenosine (B11128) Signaling Pathways
A significant portion of guanosine's extracellular effects are mediated through its interaction with the adenosine signaling pathway, a critical component of the purinergic system. frontiersin.orgfrontiersin.org While adenosine's role as a neuromodulator acting through its P1 receptors (A1R, A2AR, A2BR, and A3R) is well-characterized, guanosine's influence on this system is more complex and is a subject of ongoing research. frontiersin.org
Guanosine's effects are often dependent on the presence and interaction of adenosine A1 and A2A receptors (A1R and A2AR). frontiersin.orgfrontiersin.org These two receptors can form heteromers, creating a functional unit where the signaling output is distinct from that of the individual receptors. researchgate.net Guanosine's neuroprotective effects have been shown to be abolished by either an A1R antagonist or an A2AR agonist, suggesting that its action is contingent on the integrated function of the A1R-A2AR heteromer. frontiersin.orgfrontiersin.org
Studies using cells co-expressing both A1R and A2AR have demonstrated that guanosine can block the effects of an A2AR agonist. researchgate.netnih.gov Interestingly, guanosine's ability to displace the binding of an A2AR antagonist was observed only in cells where A1R was also present, further supporting the necessity of the A1R-A2AR heteromer for guanosine's modulatory activity. researchgate.netnih.gov This suggests that guanosine may act as a modulator of the A1R-A2AR complex, fine-tuning the cellular response to adenosine. researchgate.net The antidepressant-like effects of guanosine have also been linked to its modulation of both A1R and A2AR. nih.gov
| Receptor | Role in Guanosine Action |
| A1R | Co-expression with A2AR is often required for guanosine's effects. Blockade of A1R can abolish guanosine-mediated neuroprotection. frontiersin.orgfrontiersin.org |
| A2AR | Co-expression with A1R is crucial. Activation of A2AR can counteract guanosine's protective effects. frontiersin.orgfrontiersin.org Guanosine can block A2AR agonist-mediated signaling in cells co-expressing A1R. researchgate.netnih.gov |
Beyond direct receptor modulation, guanosine can also influence adenosine signaling by regulating the concentration of extracellular adenosine. nih.govnih.gov Research has shown that extracellular guanosine can slow the disposition of extracellular adenosine, leading to an increase in its local concentration. nih.govnih.govphysiology.org In cell culture experiments, the presence of guanosine significantly slowed the removal of adenosine from the extracellular medium. nih.govnih.gov This effect is not mediated by the inhibition of adenosine kinase or adenosine deaminase, the primary enzymes responsible for adenosine metabolism. nih.gov Instead, it is proposed that guanosine interferes with the transport of adenosine into cells. nih.gov This mechanism of cross-regulation highlights an indirect pathway through which guanosine can potentiate adenosine signaling.
| Condition | Effect on Extracellular Adenosine | Reference |
| Addition of Adenosine | Rapid decrease in extracellular adenosine levels over time. | nih.govnih.gov |
| Addition of Adenosine + Guanosine | Slowed disposition and sustained higher levels of extracellular adenosine. | nih.govnih.govphysiology.org |
Modulation of Neurotransmitter Uptake and Release
A key aspect of guanosine's neuromodulatory function is its ability to influence the synaptic concentration of neurotransmitters, particularly glutamate. mdpi.comresearchgate.net Excessive extracellular glutamate leads to excitotoxicity, a common pathway of neuronal injury in various neurological conditions. Guanosine has been shown to counteract this by enhancing the uptake of glutamate by astrocytes. researchgate.netnih.govnih.govresearchgate.net Studies have demonstrated that guanosine can stimulate glutamate uptake in a concentration-dependent manner under both normal and excitotoxic conditions, such as oxygen-glucose deprivation. nih.govnih.gov
In addition to promoting uptake, guanosine can also attenuate the release of glutamate. mdpi.comresearchgate.net During conditions of ischemic stress, the release of glutamate and other amino acids like taurine (B1682933) is significantly increased. Guanosine has been found to mitigate this excessive release, thereby contributing to its neuroprotective profile. nih.govnih.gov By modulating both the uptake and release of glutamate, guanosine plays a vital role in maintaining synaptic homeostasis and protecting neurons from excitotoxic damage. mdpi.comresearchgate.net
Intracellular Signaling Cascades Involving Guanosine Nucleotides
While extracellular guanosine initiates signaling from the cell surface, the downstream effects are mediated by a network of intracellular signaling cascades. Guanosine nucleotides, such as guanosine triphosphate (GTP), are fundamental to intracellular signaling, most notably through their role in activating G-proteins. frontiersin.orglongdom.org The binding of GTP to G-proteins is a critical step in many receptor-mediated signaling pathways. longdom.org
The neuroprotective and trophic effects of extracellular guanosine have been linked to the activation of several key intracellular pathways. The Phosphoinositide 3-kinase/Protein kinase B (PI3K/Akt) pathway, a major cell survival pathway, is often implicated in guanosine-mediated neuroprotection. frontiersin.orgfrontiersin.org Activation of this pathway can inhibit apoptosis and promote cell survival. frontiersin.org
Another important cascade is the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway. frontiersin.orgnih.gov This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. nih.gov Guanosine's ability to promote neurite outgrowth and neuronal differentiation has been associated with the activation of the MAPK/ERK pathway, as well as other kinases like protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.gov Furthermore, guanosine's anti-inflammatory effects are mediated in part by the inhibition of nuclear factor kappa B (NF-κB) activation via the MAPK/ERK pathway. frontiersin.orgresearchgate.net
The activation of these intracellular signaling cascades by guanosine ultimately leads to changes in gene expression and cellular function, resulting in the observed neurotrophic and neuroprotective outcomes. nih.gov
| Signaling Pathway | Role in Guanosine Action |
| PI3K/Akt | Mediates guanosine-induced neuroprotection and cell survival. frontiersin.orgfrontiersin.org |
| MAPK/ERK | Involved in guanosine's effects on cell proliferation, differentiation, and anti-inflammatory responses. frontiersin.orgnih.gov |
| PKA/PKC | Contribute to guanosine-mediated neuritogenesis and neuronal differentiation. nih.govnih.gov |
| NF-κB | Inhibition of this pathway by guanosine contributes to its anti-inflammatory effects. frontiersin.orgresearchgate.net |
cGMP Signaling Pathway and Protein Kinase G (PKG) Activation
Guanosine and its derivatives are fundamental to the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical cascade in cellular communication. Guanosine triphosphate (GTP), a direct derivative of guanosine, serves as the substrate for guanylate cyclases (GCs), which synthesize cGMP. cusabio.comnih.gov This pathway is initiated by signaling molecules like nitric oxide (NO) or natriuretic peptides. NO activates soluble guanylate cyclase (sGC) in the cytoplasm, while natriuretic peptides bind to and activate particulate guanylate cyclases (pGCs) on the cell membrane, both leading to an increase in intracellular cGMP levels. nih.govfrontiersin.org
The primary downstream effector of cGMP is cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). cusabio.comwikipedia.org cGMP binding to the regulatory domain of PKG induces a conformational change that activates its catalytic kinase domain. wikipedia.org Activated PKG is a serine/threonine kinase that phosphorylates a wide array of protein substrates within the cell, thereby transducing the signal into a cellular response. nih.govwikipedia.org
The cGMP-PKG signaling pathway is implicated in a multitude of physiological processes, including the regulation of smooth muscle tone, platelet function, cell division, and nucleic acid synthesis. cusabio.comwikipedia.org For instance, in smooth muscle cells, PKG activation leads to a decrease in intracellular calcium (Ca2+) concentrations, resulting in relaxation. cusabio.comwikipedia.org In other contexts, such as certain cancer cells, activation of this pathway can reduce cell viability and promote programmed cell death, or apoptosis. nih.gov The pathway's activity is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cGMP to the inactive 5'-GMP, thus terminating the signal. nih.govnih.gov
Guanosine Triphosphatase (GTPase) Regulation in Signal Transduction
Guanosine triphosphatases (GTPases) are a superfamily of hydrolase enzymes that act as molecular switches in a vast array of fundamental cellular processes. wikipedia.org These proteins cycle between an active state, when bound to Guanosine Triphosphate (GTP), and an inactive state, when bound to Guanosine Diphosphate (B83284) (GDP). wikipedia.orgyoutube.com This switching mechanism is central to signal transduction, controlling everything from gene expression and cell proliferation to cytoskeletal organization and vesicular transport. wikipedia.orgthoracickey.com
The regulation of the GTPase cycle is paramount for proper cellular function. The transition from the inactive GDP-bound state to the active GTP-bound state is facilitated by proteins known as Guanine (B1146940) Nucleotide Exchange Factors (GEFs). wikipedia.org GEFs promote the dissociation of GDP, which, due to the high intracellular concentration of GTP, is quickly replaced by a GTP molecule, thus activating the GTPase. wikipedia.orgyoutube.com
Conversely, the "off" switch is triggered by the intrinsic GTPase activity of the enzyme itself, which hydrolyzes GTP to GDP. wikipedia.orgthoracickey.com This hydrolytic activity is often slow but can be accelerated by several orders of magnitude by GTPase-Activating Proteins (GAPs). pnas.org By stimulating GTP hydrolysis, GAPs facilitate the return of the GTPase to its inactive state, thereby terminating the signal. youtube.compnas.org Dysregulation of this tightly controlled cycle, often through mutations that impair GTPase activity, can lead to the protein being perpetually "on," contributing to uncontrolled cell proliferation and tumor formation. pnas.org Recent research also points to autophosphorylation as another intrinsic regulatory mechanism that can alter the GTPase cycle and its interactions with effector proteins. nih.gov
Role of Guanosine in Cellular Homeostasis and Stress Responses
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation
Guanosine demonstrates significant antioxidant properties through multiple mechanisms, playing a crucial role in protecting cells from oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS)—such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide—and the cell's ability to detoxify them. mdpi.comnih.gov Excessive ROS can damage vital cellular components, including DNA, proteins, and lipids. nih.govyoutube.com
Guanosine helps to mitigate this damage by directly and indirectly modulating ROS levels. It has been shown to reduce the production of ROS and prevent the induction of inducible nitric oxide synthase (iNOS), a key source of reactive nitrogen species. researchgate.netnih.gov One of the mechanisms involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is a known regulator of pro-inflammatory and pro-oxidant genes. researchgate.netnih.gov
| Experimental Model | Effect of Guanosine | Key Pathway/Molecule Modulated | Reference |
| Hippocampal Slices (OGD) | Reduced ROS production | Inhibition of NF-κB activation, reduced iNOS induction | nih.gov |
| Rat Mitochondria | Reduced ROS and H₂O₂ levels | Increased SOD activity | nih.gov |
| General Neuroprotection | Increased antioxidant defenses | Increased SOD, GSH, and HO-1 levels | researchgate.net |
| Hippocampal Astrocytes (LPS) | Decreased oxygen/nitrogen species | Induction of Heme Oxygenase-1 (HO-1) | nih.gov |
Influence on Mitochondrial Function
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Mitochondrial dysfunction is a hallmark of numerous pathologies and is often linked to oxidative stress and disruptions in calcium homeostasis. nih.govnih.gov Guanosine has been shown to exert protective effects by preserving mitochondrial function in the face of cellular stress. nih.govresearchgate.net
One of the critical roles of guanosine is to protect mitochondria from damage induced by calcium (Ca2+) overload. nih.gov It helps to reduce mitochondrial swelling in the presence of excess Ca2+ and prevents the subsequent mitochondrial membrane depolarization. nih.govnih.gov Maintaining the mitochondrial membrane potential is essential for ATP synthesis and for preventing the release of pro-apoptotic factors like cytochrome c. nih.gov
In cellular models of neurodegenerative diseases, such as Parkinson's disease, guanosine pre-treatment has been found to attenuate the collapse of the mitochondrial transmembrane potential induced by toxins. nih.gov This preservation of mitochondrial integrity prevents the subsequent activation of executioner enzymes like caspase-3, thereby protecting neurons from mitochondrial-dependent apoptosis. nih.gov Guanosine also contributes to mitochondrial health by reducing the production of ROS within the organelle and enhancing the activity of mitochondrial antioxidant enzymes like manganese superoxide dismutase (MnSOD). nih.govresearchgate.net
| Research Finding | Experimental Model | Implication | Reference |
| Prevents mitochondrial dysfunction induced by Ca²⁺ | Isolated rat mitochondria | Reduces mitochondrial swelling, ROS production, and improves oxidative phosphorylation | nih.gov |
| Prevents mitochondrial membrane depolarization | Hippocampal slices under oxygen/glucose deprivation | Protects against a key step in the apoptotic cascade | nih.gov |
| Attenuates collapse of mitochondrial transmembrane potential | PC12 cells (cellular model of Parkinson's disease) | Prevents activation of caspase-3 and subsequent apoptosis | nih.gov |
| Improves mitochondrial function post-injury | Rat model of traumatic brain injury | Reduces ROS production and cleaved caspase 3 levels in the cortex | researchgate.net |
Regulation of Inflammatory Pathways
Guanosine exhibits potent anti-inflammatory effects by modulating key signaling pathways that orchestrate the inflammatory response. Chronic or excessive inflammation contributes to a wide range of diseases. Guanosine can intervene in this process by reducing the production and release of pro-inflammatory cytokines. researchgate.netresearchgate.net
A primary target of guanosine's anti-inflammatory action is the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a master transcriptional regulator of inflammation, controlling the expression of genes for cytokines, chemokines, and other inflammatory mediators. In various experimental models, including lipopolysaccharide (LPS)-stimulated astrocytes and hippocampal slices under oxygen-glucose deprivation, guanosine has been shown to inhibit the activation of NF-κB. nih.govnih.govresearchgate.net This leads to a downstream reduction in the expression of inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govresearchgate.net
Another important mechanism underlying guanosine's anti-inflammatory effects is the induction of heme oxygenase-1 (HO-1). nih.govresearchgate.net HO-1 is a stress-responsive enzyme with well-documented anti-inflammatory and antioxidant properties. Studies have demonstrated that the protective effects of guanosine against LPS-induced inflammation in astrocytes are mediated through the activation of the HO-1 pathway. nih.gov These actions are often mediated through upstream signaling cascades, including the phosphatidylinositol-3 kinase (PI3K) and MAPK/ERK pathways. nih.gov
Guanosine in Cell Proliferation, Differentiation, and Apoptosis
Guanosine and its derivatives play a multifaceted role in determining cell fate, influencing processes of proliferation, differentiation, and programmed cell death (apoptosis). nih.govmdpi.com The impact of guanosine signaling is highly context-dependent, varying with cell type and the specific signaling pathway engaged.
The cGMP/PKG signaling pathway, which is activated by guanosine-derived cGMP, can act as an endogenous apoptotic pathway in certain cancer cells. nih.govnih.gov Activation of this cascade in head and neck squamous cell carcinoma and colon cancer cells has been shown to reduce cell viability, inhibit proliferation, and induce apoptosis. nih.gov Similarly, studies on HuT-78 T lymphoma cells revealed that guanosine, as well as its nucleotide derivatives (2'-GMP, 3'-GMP, 5'-GMP) and cyclic forms (2',3'-cGMP, 3',5'-cGMP), strongly inhibited proliferation and promoted apoptosis. nih.govnih.gov This effect was dependent on the uptake of guanosine into the cell via a specific nucleoside transporter, suggesting it is the common metabolic end-product responsible for the cytotoxicity. nih.govnih.gov
Conversely, guanosine can also promote cell survival and differentiation. nih.gov In neuronal models, guanosine protects against apoptosis induced by mitochondrial stress. nih.govresearchgate.net It achieves this by preventing the collapse of the mitochondrial membrane potential and inhibiting the activation of caspases, which are key executioners of apoptosis. nih.gov
Furthermore, GTPases, which are regulated by the availability of guanosine-derived GTP, are master regulators of cell proliferation and differentiation. wikipedia.orgpnas.org The Rho family of GTPases, for example, controls cytoskeletal dynamics, which are essential for cell motility, adhesion, and division. mdpi.com The Rho-associated protein kinase (ROCK) signaling pathway, a downstream effector of Rho GTPases, is involved in regulating cell contraction, proliferation, and apoptosis, highlighting another layer of control exerted by guanosine-based signaling. mdpi.com
| Process | Effect of Guanosine/Derivatives | Cell Type/Model | Key Pathway Involved | Reference |
| Apoptosis | Promotes apoptosis | HuT-78 T lymphoma cells | Uptake via nucleoside transporter | nih.govnih.gov |
| Apoptosis | Promotes apoptosis | Head and Neck Squamous Cell Carcinoma | cGMP/PKG pathway | nih.gov |
| Proliferation | Inhibits proliferation | HuT-78 T lymphoma cells | Uptake via nucleoside transporter | nih.govnih.gov |
| Apoptosis | Inhibits apoptosis | Neuronal PC12 cells (Parkinson's model) | Prevention of mitochondrial dysfunction | nih.gov |
| Proliferation/Apoptosis | Regulates | Various | Rho GTPase/ROCK signaling | mdpi.com |
Effects on Neuronal and Glial Cell Development
Guanosine plays a crucial role as a neurotrophic and gliotrophic agent, impacting the proliferation, differentiation, and survival of both neuronal and glial cells. nih.govnih.gov It is released by astrocytes and modulates critical glial functions. nih.gov The trophic effects of guanosine are fundamental to neural development and regeneration. ulisboa.pt
In the developing central nervous system, radial glial cells are the primary progenitor cells, giving rise to neurons, oligodendrocytes, and astrocytes. frontiersin.org Guanosine has been shown to influence these developmental processes. For instance, in cultures of neural stem cells from the subventricular zone, guanosine treatment at 100 μM increased cell proliferation. nih.gov This effect was associated with an increase in the expression of brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, studies have shown that guanosine can promote neurite outgrowth in cerebellar neurons and enhance NGF-induced neurite arborization in PC12 cells. nih.govnih.gov
The influence of guanosine on glial cells is also significant. In cultured astrocytes, guanosine promotes cellular proliferation and stimulates the synthesis and release of neurotrophic factors such as fibroblast growth factor-2 (FGF-2) and nerve growth factor (NGF). nih.govnih.gov These factors, in turn, support neuronal survival and function. Guanosine has also been observed to have anti-aging effects on glial cells by preventing age-related declines in glutamate uptake, glutamine synthetase activity, and the glutathione (B108866) system. nih.gov
The table below summarizes key research findings on the effects of guanosine on neuronal and glial cells.
| Cell Type | Guanosine Concentration | Observed Effect | Associated Mechanisms/Markers |
| Neural Stem Cells (SVZ) | 100 μM | Increased cell proliferation | Increased BDNF expression, increased intracellular cAMP, CREB phosphorylation. nih.gov |
| Cerebellar Neurons | Not specified | Promoted neurite outgrowth | PKC activation. nih.gov |
| PC12 Cells | 300 μM | Enhanced NGF-induced neurite arborization | Heme-oxygenase (HO-1) induction. nih.gov |
| Cultured Astrocytes | 300 μM | Increased cell proliferation; synthesis and release of neurotrophic factors | Guanosine-induced adenosine release; increased FGF-2 and NGF. nih.gov |
| Hippocampal Neurons | Not specified | Neurotrophic effects, anti-apoptotic effects | Stimulation of astrocytic release of trophic factors. nih.gov |
Induction of Cell Cycle Arrest and Apoptosis in Specific Cell Types
Guanosine and its derivatives can modulate cell cycle progression and induce programmed cell death, or apoptosis, in a cell-type-specific manner. These actions are critical for tissue homeostasis and are of significant interest in the context of cancer biology.
Depletion of intracellular guanine nucleotides has been shown to trigger G1 phase cell cycle arrest and apoptosis in human neuroblastoma cell lines. nih.govresearchgate.net The addition of guanosine could reverse these effects, highlighting the importance of guanosine metabolism in cell cycle control. nih.govresearchgate.net The mechanism involves the modulation of key regulatory proteins, including the upregulation of p53, p21, and bax, and the downregulation of bcl-2 and survivin. nih.gov
In other contexts, guanosine and its derivatives have demonstrated direct pro-apoptotic and anti-proliferative effects. In HuT-78 T lymphoma cells, guanosine, as well as its related nucleotides like 2'-GMP, 3'-GMP, and 5'-GMP, induced apoptosis at concentrations of 100 μM and 200 μM. nih.gov This cytotoxic effect was dependent on cellular uptake via a specific nucleoside transporter, as it was blocked by the inhibitor NBMPR. nih.gov Conversely, guanosine did not show cytotoxic effects on peripheral blood mononuclear cells (PBMCs) or acute lymphocytic leukemia (ALL) xenograft cells, indicating a degree of specificity. nih.gov
Studies on K562 leukemia cells revealed that guanosine 5'-triphosphate (GTP) could inhibit proliferation and induce an S-phase cell cycle arrest. nih.gov This was accompanied by an inhibition of DNA synthesis. nih.gov In contrast, guanosine has been shown to reduce apoptosis in other cell types, such as renal tubular cells under ischemic conditions, by replenishing GTP stores. jci.orgresearchgate.net This suggests that the effect of guanosine on apoptosis is highly context-dependent, influenced by the cell type and the specific pathological condition.
The table below details research findings on guanosine's role in cell cycle arrest and apoptosis.
| Cell Line/Type | Compound | Concentration | Effect | Molecular Mechanism |
| Human Neuroblastoma (LAN5, SHEP, IMR32) | Guanosine (reversal agent) | Not specified | Reverses G1 arrest and apoptosis caused by guanine nucleotide depletion. nih.govresearchgate.net | Restores guanine nucleotide pools. nih.gov |
| HuT-78 T lymphoma cells | Guanosine, 2'-GMP, 3'-GMP, 5'-GMP | 100-200 μM | Induces apoptosis and inhibits proliferation. nih.gov | Dependent on cellular uptake by an NBMPR-sensitive nucleoside transporter. nih.gov |
| K562 leukemia cells | Guanosine 5'-triphosphate (GTP) | 25-200 μM | Inhibits proliferation, induces S-phase arrest. nih.gov | Inhibition of DNA synthesis. nih.gov |
| Renal tubular cells (LLC-PK1) | Guanosine | 200 μM | Reduces apoptosis after chemical anoxia. jci.org | Replenishes GTP stores, increases cell viability. jci.org |
Advanced Analytical Methodologies for Guanosine Research
Chromatographic Techniques for Guanosine (B1672433) and its Derivatives
Chromatography, a cornerstone of analytical chemistry, provides powerful means to separate and quantify guanosine and its related compounds from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous measurement and quantitative analysis of guanosine and its metabolites. nih.gov The method typically employs a reversed-phase C18 column and a UV detector to separate and quantify compounds based on their intrinsic UV absorbance. nih.govnih.gov For instance, an HPLC assay has been developed for the simultaneous determination of plasma adenosine (B11128), guanosine, and various oxypurine metabolites, using a mobile phase of ammonium (B1175870) phosphate (B84403) and methanol. nih.gov This method demonstrates high linearity, recovery, and accuracy, making it suitable for studying the biological fate of these compounds in humans and rats. nih.gov
The versatility of HPLC is further shown in methods developed to analyze nucleotides, nucleosides, and their derivatives in diverse sample matrices using specialized columns like the Amaze HD, which can utilize LC/MS-compatible methods. helixchrom.com HPLC is also fundamental in enzymatic assays, such as for guanylate kinase, where it directly measures the concentrations of substrates (GMP, ATP) and products (GDP, ADP) by separating them under isocratic conditions and detecting them via UV absorption at around 250-260 nm. nih.govnifc.gov.vn The separation achieved allows for the unambiguous monitoring of enzymatic reaction progress and the determination of kinetic parameters. nih.gov
Interactive Table: HPLC Methods for Guanosine Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| Guanosine, Adenosine, Metabolites | Reversed-phase C18 | 0.01 M Ammonium Phosphate: Methanol (9.5:0.5), pH 3.9 | UV (254 nm) | Plasma metabolite analysis | nih.gov |
| GMP, GDP, ATP, ADP | Discovery C18 | 150 mM Phosphate Buffer (pH 6): Methanol (97:3) | UV (260 nm) | Enzyme kinetics (Guanylate Kinase) | nih.gov |
| GMP, IMP | C18 (250 mm × 4.6 mm) | 10 mM Potassium Dihydrogen Phosphate, 5 mM Sodium Heptanesulfonate | PDA (250 nm) | Food matrix analysis | nifc.gov.vn |
| Guanosine, Deoxyguanosine, etc. | Amaze HD | LC/MS compatible | MS | Analysis of nucleotides/nucleosides | helixchrom.com |
| Guanine (B1146940) Nucleotides (bound to Ras) | C18 analytical | 92.5 mM KH₂PO₄, 9.25 mM Tetrabutylammonium Bromide, 7.5% Acetonitrile, pH 6.4 | UV (252 nm) | Protein-nucleotide interaction studies | nih.govbiorxiv.org |
For enhanced sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool. nih.govnih.gov This technique overcomes the limitations of HPLC-UV, such as ion suppression that can occur with certain mobile phases used for nucleotide separation. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of adenosine, guanosine, and inosine (B1671953) nucleotides in human cells, including peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). nih.gov These methods often involve solid-phase extraction and dephosphorylation to the molar equivalent nucleoside before LC-MS/MS analysis. nih.gov
The power of LC-MS/MS is also harnessed to study DNA damage by identifying and quantifying oxidized guanine lesions. acs.org A sensitive and specific isotope-dilution LC-MS/MS method can simultaneously measure 8-oxodG, spiroiminodihydantoin (Sp), guanidinohydantoin (B12948520) (Gh), and oxaluric acid (Ox) in DNA, revealing oxidant-dependent lesion patterns. acs.org The combination of electrochemistry with LC/MS provides a convenient method to study guanosine oxidation, identifying primary products like 8-hydroxyguanosine (B14389). nih.gov The chromatographic separation is crucial for resolving isobaric oxidation products that mass spectrometry alone cannot distinguish. nih.gov
Interactive Table: LC-MS/MS Applications in Guanosine Research
| Analyte(s) | Chromatography | Ionization Mode | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| Adenosine, Guanosine, Inosine nucleotides | Develosil C30 Reversed-Phase | ESI+ | Quantification in human cells (PBMCs, RBCs) | Assay linear over a wide concentration range; levels higher in PBMCs than RBCs. | nih.gov |
| Oxidized Guanine Lesions (8-oxodG, Sp, Gh, Ox) | Microionization spray capillary | Positive Ion Mode | DNA oxidation analysis | Developed a sensitive method to quantify multiple guanine oxidation products simultaneously. | acs.org |
| Guanosine Oxidation Products | Liquid Chromatography | - | Studying nucleic acid oxidation | Identified 8-hydroxyguanosine as a primary oxidation product. | nih.gov |
| Cyclic di-guanosine monophosphate (c-di-GMP) | Reversed-Phase UHPLC | MS/MS | Quantification in bacterial strains | Found that nucleotide profiles varied widely among different bacteria. | researchgate.net |
| GTP | Reversed-phase HPLC | ESI+ | Ribozyme reaction product analysis | Confirmed the synthesis of GTP by a ribozyme through detection of the product peak at m/z 523.8. | researchgate.net |
Spectroscopic Approaches in Guanosine Structural Studies
Spectroscopic techniques provide deep insights into the three-dimensional structure and dynamic behavior of guanosine-containing molecules, from single nucleosides to complex nucleic acid assemblies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for studying the structure and dynamics of guanosine and its derivatives at the atomic level. nih.govnih.gov A key application is the determination of the glycosidic bond conformation (syn or anti). For example, 1H NOESY experiments have shown that guanosine 5'-monophosphate (5'-GMP) in DMSO-d6 adopts the syn conformation, stabilized by a hydrogen bond between the phosphate group and the base's amino group. psu.edu In contrast, inosine 5'-monophosphate, which lacks this amino group, adopts the anti structure. psu.edu
NMR is also invaluable for studying the self-assembly of guanosine into higher-order structures like G-quartets. acs.orgacs.org It can be used to probe the hydrogen bonding that stabilizes these structures and to identify the specific protons involved. gatech.edu For large RNA molecules, where spectral overlap and rapid relaxation can be limiting factors, specialized NMR techniques are employed. nih.gov This includes selective isotopic labeling, such as with [9-¹⁵N]-Guanine, which exploits the favorable relaxation properties of the N9 nucleus to provide sharp signals, enabling the study of RNAs over 200 nucleotides in size. nih.gov
Interactive Table: NMR Spectroscopy in Guanosine Conformational Studies
| Technique | System Studied | Information Obtained | Key Findings | Reference |
|---|---|---|---|---|
| 1H NOESY | Guanosine 5'-monophosphate (5'-GMP) in DMSO | Glycosidic bond conformation | 5'-GMP adopts the syn conformation, stabilized by an intramolecular hydrogen bond. | psu.edu |
| 1H NMR | Guanosine and Cytidine in DMSO | Intermolecular hydrogen bonding, complex structure | Characterized the formation of a 1:1 guanosine-cytidine complex and guanosine dimers. | gatech.edu |
| 1H NMR | GMP self-assemblies with chiral solutes | Chiral selectivity, structural basis of interaction | Tracked chemical shift changes to understand the interaction between self-assembled GMP and chiral amino acids. | acs.org |
| ¹⁵N-edited 3D NOESY HSQC | Large RNA molecules (20-78 kDa) | Signal assignment, structure, and dynamics | Selective ¹⁵N labeling of guanosine enables structural studies of large, functionally relevant RNAs. | nih.gov |
| EPR and ENDOR Spectroscopy | Vanadyl-GMP complex | Metal-nucleotide chelation, conformation | Determined that V0²⁺ chelates through phosphate groups and the guanine base adopts an anti conformation. | acs.org |
Different G-quadruplex topologies exhibit distinct CD spectral signatures. nih.gov This allows for a rapid, low-resolution structural assessment:
Parallel topologies typically show a positive peak around 264 nm and a negative peak around 245 nm. nih.govmdpi.com
Antiparallel topologies are characterized by a positive peak near 295 nm and a negative peak around 260 nm. nih.gov
Hybrid topologies (containing both parallel and antiparallel strands) often display positive peaks at both ~295 nm and ~260 nm, with a negative peak around 245 nm. nih.gov
CD spectroscopy is widely used to confirm G-quadruplex formation, study the effects of cations (like K⁺ or Na⁺) on stability and topology, and monitor conformational changes upon ligand binding. mdpi.comacs.org Recent advancements include the development of algorithms that use libraries of CD spectra from known G-quadruplex structures to derive quantitative estimates of secondary structure content, such as the fraction of bases in syn or anti conformations. nih.govresearchgate.net
Interactive Table: Characteristic CD Signatures of G-Quadruplex Topologies
| G-Quadruplex Topology | Positive Peak Maximum (nm) | Negative Peak Minimum (nm) | Reference |
|---|---|---|---|
| Parallel | ~264 | ~245 | nih.govmdpi.com |
| Antiparallel | ~295 | ~260 | nih.gov |
| Hybrid (3+1) | ~295 and ~260 | ~245 | nih.gov |
Femtosecond time-resolved spectroscopy is a powerful technique used to investigate the ultrafast photophysical and photochemical processes that occur in guanosine and its derivatives immediately after absorbing UV light. rsc.org These studies are crucial for understanding the photostability of DNA and RNA, as they track the energy dissipation pathways from electronically excited states on timescales from femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). rsc.orgacs.org
Studies on aqueous guanosine have observed excited-state lifetimes on the order of a few picoseconds. rsc.org The technique can reveal the influence of chemical modifications on these dynamics. For example, methylation of guanosine can significantly alter its excited-state lifetime, with the effect being highly dependent on the position of the methyl group. nih.gov N7-methylation, in particular, was found to extend the excited-state lifetime by two orders of magnitude compared to unmodified guanosine. nih.gov Similarly, studies on the mutagenic adduct 1,N²-etheno-2'-deoxyguanosine (εdG) show a six-fold increase in fluorescence lifetime compared to the canonical deoxyguanosine, with femtosecond fluorescence upconversion experiments revealing multiple emissive states. researchgate.net These findings provide a detailed picture of how structural changes impact the ways in which guanosine deactivates after UV excitation, which is fundamental to understanding processes like mutagenesis. nih.govresearchgate.net
Interactive Table: Research Findings from Femtosecond Spectroscopy of Guanosine Derivatives
| Compound | Technique | Key Observation | Lifetime | Reference |
|---|---|---|---|---|
| Guanosine (aqueous) | Time-resolved photoelectron spectroscopy | Observed excited-state lifetime | ~1.1 - 2.5 ps | rsc.org |
| N7-methylguanosine | Femtosecond time-resolved spectroscopy | Significantly longer excited state lifetime than guanosine | Two orders of magnitude longer | nih.gov |
| 1,N²-etheno-2'-deoxyguanosine (εdG) | Femtosecond fluorescence upconversion | Increased fluorescence lifetime; two emission bands | ~6-fold increase vs dG | researchgate.net |
| 5'-Guanosine monophosphate (acidic solution) | Picosecond transient infrared absorption | Detection of a long-lived protonated excited state | 229 ± 20 ps | rsc.org |
| 8-vinyl-deoxyguanosine (8vdG) | Femtosecond fluorescence upconversion | Very long-lived fluorescence from a charge-transfer state | 3-4 ns | mdpi.com |
Fourier Transform Infrared (FTIR) and Surface-Enhanced Raman Scattering (SERS) for Molecular Recognition
Fourier Transform Infrared (FTIR) spectroscopy and Surface-Enhanced Raman Scattering (SERS) are powerful vibrational spectroscopy techniques used for the molecular recognition and structural characterization of guanosine. These methods provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample at specific frequencies, which correspond to the vibrational modes of its functional groups. nih.govmdpi.com This non-destructive technique is highly effective for identifying the chemical components of a sample and monitoring changes in molecular structure. nih.govmdpi.com In guanosine research, FTIR has been used to obtain detailed spectra of the solid-state compound and to propose assignments for its infrared absorption bands. nih.gov Studies comparing the spectra of guanine and guanosine have allowed for the elucidation of the molecular basis for their spectral differences. nih.gov
Research on guanosine monophosphate (GMP) has identified specific shifts in vibrational frequencies that indicate molecular interactions, such as hydrogen bonding during hydrogel formation. acs.org These shifts provide precise information on the functional groups involved in molecular self-assembly. acs.org
Interactive Data Table: Characteristic FTIR Absorption Bands for Guanosine Monophosphate (GMP) Interactions Use the filter to explore functional groups and their corresponding vibrational frequencies.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| Phosphate (P=O) | Stretching | 1060 | 6-12 | acs.org |
| Guanine (C=O) | Stretching | 1687 | ~8 (to 1695) | acs.org |
| Guanine (C-N) | Stretching | 1479 | ~2 (to 1481) | acs.org |
| Guanine (N-H) | Bending | 1600 | ~6 (to 1606) | acs.org |
Surface-Enhanced Raman Scattering (SERS)
SERS is an advanced analytical technique that dramatically enhances the weak Raman scattering signal of molecules adsorbed onto or near plasmonic nanostructures, such as gold or silver nanoparticles. nih.govnih.govyoutube.com This enhancement allows for ultra-sensitive detection, even down to the single-molecule level, making it invaluable for studying biomolecules in complex environments. nih.govyoutube.com
In guanosine research, SERS has been employed to study its adsorption on metallic surfaces. rsc.org These studies have revealed that guanosine and its derivatives primarily interact with gold nanoparticles through the guanine moiety. rsc.org Specifically, the interaction occurs via the oxygen atom of the carbonyl group and the N7 atom of the purine (B94841) ring, with the molecule adopting a tilted orientation relative to the metal surface. rsc.org The SERS spectra of guanosine and guanine are strikingly similar, dominated by a strong band associated with the ring breathing mode of the purine structure. rsc.orgmdpi.com
Interactive Data Table: Prominent SERS Peaks for Guanine/Guanosine Sort the table by wavenumber or intensity to identify key spectral features.
| Wavenumber (cm⁻¹) | Assignment | Relative Intensity | Reference |
|---|---|---|---|
| ~657-668 | Guanine Ring Breathing Mode | Strong | mdpi.com |
| 1705 | C=O Stretching | Normal | mdpi.com |
| 1351 | Ring Vibration | Normal | mdpi.com |
| 960 | Ring Vibration | Normal | mdpi.com |
| 241 | Skeletal Vibration | Normal | mdpi.com |
Electrochemical Detection Methods
Electrochemical techniques offer high sensitivity and temporal resolution for the detection of electroactive molecules like guanosine. These methods are particularly suited for real-time monitoring in biological systems.
Fast-Scan Cyclic Voltammetry (FSCV) is an electrochemical technique with the temporal resolution and sensitivity required to measure rapid fluctuations of neurochemicals in real-time. nih.gov The method utilizes a carbon-fiber microelectrode to which a triangular potential waveform is applied at a high scan rate (e.g., 400 V/s), allowing for the rapid oxidation and reduction of the target analyte. rsc.orgwikipedia.org While traditional methods like HPLC are robust, they cannot achieve the sub-second detection necessary to monitor dynamic signaling events. rsc.orgfigshare.com
FSCV has been successfully optimized for the sub-second detection of guanosine. rsc.orgrsc.org The optimized waveform for guanosine scans from a holding potential of -0.4 V to a switching potential of 1.3 V and back at a rate of 400 V/s, applied at a frequency of 10 Hz. rsc.orgrsc.org This specific potential range enhances selectivity for guanosine over structurally similar interferents like adenosine. rsc.org Using this method, guanosine exhibits a characteristic electrochemical signature with two oxidation peaks: a primary peak at the switching potential (1.3 V) and a secondary peak at 0.8 V. rsc.orgrsc.org This technique achieves a low limit of detection of 30 ± 10 nM, enabling the monitoring of low nanomolar fluctuations in biological environments such as live rat brain slices. rsc.org
Interactive Data Table: Standard FSCV Parameters for Guanosine Detection Click on a parameter to see its typical value and significance.
| Parameter | Value | Reference |
|---|---|---|
| Waveform Shape | Triangular | rsc.org |
| Holding Potential | -0.4 V | rsc.orgrsc.org |
| Switching Potential | 1.3 V | rsc.orgrsc.org |
| Scan Rate | 400 V/s | rsc.orgrsc.org |
| Application Frequency | 10 Hz | rsc.org |
| Primary Oxidation Peak | 1.3 V | rsc.orgnih.gov |
| Secondary Oxidation Peak | 0.8 V | rsc.orgnih.gov |
| Limit of Detection (LOD) | 30 ± 10 nM | rsc.org |
Further advancements have led to the development of novel waveforms to improve selectivity. A "scalene waveform" was designed for the simultaneous detection of guanosine and adenosine. figshare.comacs.org This waveform uses a slower forward scan rate (100 V/s) to a higher switching potential (1.45 V) and a conventional back scan rate (400 V/s), which significantly increases the temporal separation between the oxidative peaks of the two purines. figshare.comacs.org This method has even been extended to the triple detection of guanosine, adenosine, and dopamine (B1211576). researchgate.net
Interactive Data Table: Scalene Waveform Parameters for Guanosine & Adenosine Codetection Compare these parameters to the standard waveform to see the key modifications.
| Parameter | Value | Reference |
|---|---|---|
| Waveform Shape | Scalene (Asymmetric) | figshare.comacs.org |
| Holding Potential | -0.4 V | figshare.comacs.org |
| Switching Potential | 1.45 V | figshare.comacs.org |
| Forward Scan Rate | 100 V/s | figshare.comacs.org |
| Back Scan Rate | 400 V/s | figshare.comacs.org |
Cell-Based Assays and Imaging Techniques for Functional Studies
To understand the biological roles of guanosine, researchers utilize a variety of cell-based assays and advanced imaging techniques. These methods allow for the investigation of guanosine's effects on cellular processes such as differentiation, signaling, and viability.
Cell-Based Assays
Cell-based assays are fundamental tools for characterizing the functional effects of guanosine. oncolines.com Studies have shown that guanosine can induce neuronal differentiation in cell lines like the human neuroblastoma SH-SY5Y. nih.govmdpi.com The degree of differentiation is often quantified by measuring changes in cell morphology, such as the number of cells bearing neurites and the total neurite length. nih.govmdpi.com
To probe the molecular mechanisms underlying these functional changes, researchers use techniques like Western blotting (immunoblotting). frontiersin.org This method can quantify the expression levels of specific proteins that serve as markers for a particular cellular state. For example, an increase in the expression of mature neuronal markers such as βIII-Tubulin, Microtubule-Associated Protein 2 (MAP2), and NeuN confirms that guanosine promotes neuronal differentiation. nih.gov Furthermore, cell-based assays can be used to study guanosine's influence on intracellular signaling pathways by measuring the phosphorylation status of key kinases like p38 and JNK. frontiersin.org
Interactive Data Table: Examples of Cell-Based Assays for Guanosine Functional Research Explore different assays to understand how guanosine's function is studied at the cellular level.
| Assay Type | Cell Line | Endpoint Measured | Research Finding | Reference |
|---|---|---|---|---|
| Differentiation Assay | SH-SY5Y | Neurite Outgrowth | Guanosine induces neuronal differentiation. | nih.govmdpi.com |
| Immunoblotting (Western Blot) | SH-SY5Y | Expression of βIII-Tubulin, MAP2, NeuN | Guanosine increases levels of mature neuronal markers. | nih.gov |
| Immunoblotting (Western Blot) | SH-SY5Y | Phosphorylation of kinases (p-p38, p-JNK) | Guanine-based purines activate specific signaling pathways. | frontiersin.org |
| Enzyme Activity Assay | SH-SY5Y | Activity of Purine Nucleoside Phosphorylase (PNP) | Cells metabolize extracellular guanosine. | nih.gov |
Imaging Techniques
Advanced imaging techniques provide spatial and temporal information about guanosine's effects within individual cells. Immunofluorescence staining, coupled with confocal microscopy, allows for the direct visualization of changes in protein expression and localization. In studies of neuronal differentiation, cells treated with guanosine can be stained for markers like βIII-Tubulin and MAP2, revealing an increase in the intricate network of neuronal filaments. nih.gov
For real-time functional studies, novel chemical probes have been developed. An emissive guanosine analog, for instance, has been created for live-cell imaging. nih.gov This fluorescent probe can be visualized using confocal microscopy to monitor its uptake and release from cells in real-time, providing dynamic insights into cellular processes involving guanosine. nih.gov
Future Directions and Emerging Research Avenues for Guanosine
Elucidation of Undiscovered Guanosine (B1672433) Receptors and Transporters
A primary frontier in guanosine research is the definitive identification and characterization of its specific receptors and transport mechanisms. While guanosine's effects are well-documented, the precise proteins that mediate its entry into cells and initiate signaling cascades are not fully understood.
Mounting evidence suggests the existence of a specific G-protein-coupled receptor (GPCR) for guanosine, but its molecular identity remains a subject of debate. researchgate.net Studies have shown that guanosine-induced signaling pathways are sensitive to pertussis toxin, which strongly implies the involvement of a Gi/o-coupled GPCR. frontiersin.orgnih.gov The activation of signaling cascades, such as the PI3K-PKB-ERK pathway by extracellular guanine (B1146940) (a close relative of guanosine), further supports the hypothesis of a dedicated receptor system. frontiersin.orgnih.gov The elucidation of this putative receptor is a critical step, as it would provide a specific target for therapeutic intervention in conditions where guanosine signaling is implicated, such as neurodegenerative diseases. mdpi.comnih.gov
In addition to receptors, the transport of guanosine across the cell membrane is mediated by nucleoside transporters (NTs), which are crucial for regulating its intracellular and extracellular concentrations. frontiersin.orgnih.gov These transporters belong to two major families: the Concentrative Nucleoside Transporters (CNTs, SLC28 family) and the Equilibrative Nucleoside Transporters (ENTs, SLC29 family). frontiersin.org While these transporters are known to carry a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides, specific transporters with a high preference for guanosine have been identified. frontiersin.org For instance, a novel inosine-guanosine specific transporter, LdNT2, was cloned from Leishmania donovani, highlighting that specialized transporters exist in different organisms. nih.gov Similarly, the csg transport system in NB4 leukemia cells exhibits a preference for guanosine and its analogues. nih.gov Future research will focus on identifying and characterizing more of these specific transporters in human tissues, understanding their regulation, and exploring their potential as drug targets. frontiersin.org
Table 1: Known and Investigated Guanosine Transport Systems
| Transporter Family | Specific Transporter/System | Substrate Specificity | Transport Mechanism | Key Findings | Citations |
| Equilibrative Nucleoside Transporters (ENTs/SLC29) | hENT1, hENT2 | Broad (Purines & Pyrimidines) | Facilitated Diffusion (Bidirectional) | Mediate facilitative transport of nucleosides. hENT1 variants can alter inhibitor binding and stabilize different conformational states. | frontiersin.orgfrontiersin.org |
| Concentrative Nucleoside Transporters (CNTs/SLC28) | hCNT2 | Purine-preferring | Na+-coupled secondary active transport | Mediates unidirectional uptake of purine nucleosides, including guanosine. | frontiersin.org |
| Novel Transporter | LdNT2 (L. donovani) | High specificity for Inosine (B1671953) and Guanosine | Not specified | A novel transporter cloned from a protozoan parasite, demonstrating strict specificity. | nih.gov |
| Novel Transporter System | csg system (NB4 cells) | Guanosine-preferring | Not specified | Transports guanosine and certain deoxyguanosine analogues like ara-G. | nih.gov |
Advanced Structural Biology of Guanosine-Interacting Proteins
Understanding the three-dimensional structures of proteins in complex with guanosine or its derivatives is fundamental to deciphering their function and for structure-based drug design. Advanced structural biology techniques are providing unprecedented insights into these interactions.
Cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools being applied to study guanosine-binding proteins, including enzymes, transporters, and riboswitches. For example, the crystal structure of the Arl3-RP2 protein complex, a GTPase involved in the vision cycle, has been used to model the hydrolysis of guanosine triphosphate (GTP). mdpi.com
A particularly active area of research is the structural elucidation of G-quadruplexes. nih.gov These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in telomere maintenance and gene regulation. nih.govwikipedia.orgmdpi.com High-resolution X-ray and NMR structures have revealed the intricate hydrogen-bonding patterns of the G-quartets and the diverse conformations of the connecting loops. mdpi.comacs.org Advanced techniques are helping to understand how modifications, such as the oxidation of guanosine to 8-oxo-7,8-dihydro-guanosine (rOG), affect the stability and topology of RNA G-quadruplexes. chinesechemsoc.org Future work will likely focus on capturing these structures in more native cellular contexts and understanding how they are recognized and processed by other proteins.
Table 2: Application of Structural Biology Techniques to Guanosine Research
| Technique | Subject of Study | Key Insights | Citations |
| X-ray Crystallography | G-quadruplex DNA | Revealed high-resolution structures of parallel-stranded G-quadruplexes, confirming the central role of cations in stabilizing the structure. | acs.org |
| Cryo-Electron Microscopy (Cryo-EM) | Guanosine-binding proteins | Increasingly used to solve structures of large protein complexes that are difficult to crystallize, providing models for dynamic processes. | |
| NMR Spectroscopy | G-quadruplex loops | Used to study the dynamics and stability of different loop conformations in G-quadruplexes, showing that loops can be stable without interconversion on the nanosecond timescale. | nih.gov |
| Combined Approaches | GTPase-substrate complexes | Combining structural data with computational modeling to understand enzymatic reaction mechanisms, such as GTP hydrolysis. | mdpi.com |
Development of Novel Biosensors for Guanosine and its Metabolites
Real-time detection of guanosine and its metabolites is crucial for understanding their dynamic roles in signaling and as biomarkers for disease. This has spurred the development of innovative biosensors with high sensitivity and selectivity.
Fluorescent Biosensors are a major category of these new tools. Many are based on Förster resonance energy transfer (FRET), where the binding of guanosine or its nucleotides induces a conformational change in a sensor protein, altering the distance or orientation between two fluorophores and thus changing the FRET signal. nih.govnih.govnih.gov For example, FRET biosensors have been engineered to detect GPCR activation and subsequent second messenger production. nih.govbiorxiv.org Other fluorescent approaches use novel receptor molecules, such as ethyne-linked naphthyridine-aniline conjugates, that exhibit a change in fluorescence upon selectively binding to guanine or guanosine monophosphate (GMP) through specific hydrogen-bonding patterns. nih.govacs.org Nanoparticles, such as carbon dots (CDs) and gold nanoparticles (AuNPs), are also being employed as donors and quenchers in FRET-based systems to detect guanosine derivatives like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA oxidation. mdpi.com
Electrochemical Biosensors offer another powerful platform for guanosine detection. These sensors typically use a modified electrode to catalyze the oxidation of guanine, producing a measurable electrical signal. researchgate.net Modifications with materials like single-walled carbon nanotubes, molybdenum disulfide, and poly(cytosine) can significantly enhance the electrode's surface area and catalytic activity, leading to very low detection limits. researchgate.netrsc.orgnih.govacs.org These sensors can simultaneously detect multiple purines and have been successfully applied to measure guanine in biological samples like DNA and human serum. nih.gov The development of aptamer-based biosensors, such as the "Gq-switch," which undergoes a structural change upon ligand binding to bring an enzyme closer to an electrode, represents another innovative direction. nih.gov
Table 3: Comparison of Novel Guanosine Biosensors
| Biosensor Type | Principle | Target Analyte(s) | Detection Limit | Key Features | Citations |
| FRET-based (Carbon Dots & Au@ZIF-8) | FRET quenching | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 0.31 nM | Utilizes a sandwich structure on a nanoporous membrane for high sensitivity. | mdpi.com |
| Fluorescent (Naphthyridine Receptor) | Fluorescence quenching | Guanosine Monophosphate (GMP) | Not specified (Kass = 16,000 M-1) | Highly selective binding based on a triple hydrogen-bonded motif. | nih.gov |
| Electrochemical (Poly(cytosine)/GCE) | Electrocatalytic Oxidation | Guanine (G) | 6.10 nM | 7.5-fold current improvement over unmodified electrodes; high linearity. | nih.govacs.orgacs.org |
| Electrochemical (SWCNT-Lys/GCE) | Adsorptive Stripping Voltammetry | Guanine, Adenine (B156593), 8-OHdG | 75 nM (Guanine) | Covalently functionalized nanotubes allow for sensitive and simultaneous detection. | rsc.org |
| Aptamer-based (Gq-switch) | Ligand-induced structural change | Adenosine (B11128) (proof-of-concept) | Concentration-dependent | Links ligand binding to an enzymatic electrical signal; potential for other targets. | nih.gov |
Integrative Omics Approaches for Guanosine-Related Pathways
To fully comprehend the biological impact of guanosine, it is essential to move beyond single-molecule studies and embrace a systems-level perspective. Integrative "omics" approaches—including metabolomics, transcriptomics, and proteomics—are becoming indispensable for mapping the complex networks influenced by guanosine signaling.
Metabolomics , the large-scale study of small molecules, has been instrumental in identifying guanosine as a potential biomarker in various conditions. For instance, an untargeted metabolomics study identified a sharp decline in cellular guanine levels as a key alteration in leukemic cancer cells treated with an anticancer compound. mdpi.com Another study used metabolomics to identify guanosine as a potential early biomarker for diabetic cognitive dysfunction. researchgate.net These studies highlight the power of metabolomics to reveal shifts in purine metabolism that are associated with disease states. nih.gov
Transcriptomics and Proteomics provide insights into how guanosine signaling alters gene expression and protein activity. Studies have shown that extracellular guanine and guanosine can trigger specific intracellular signaling cascades, such as the PKB/NO/sGC/cGMP/PKG/ERK pathway. frontiersin.orgnih.gov By analyzing changes in the phosphorylation status of key proteins (phosphoproteomics) and the expression levels of relevant genes (transcriptomics), researchers can construct detailed maps of these pathways. frontiersin.orgnih.gov Integrative approaches that combine these different omics datasets will be crucial for building comprehensive models of guanosine's sphere of influence, from receptor activation to changes in cell behavior and metabolism.
Table 4: Omics Approaches in Guanosine Research
| Omics Approach | Research Focus | Key Findings | Citations |
| Metabolomics | Biomarker Discovery | Identified guanosine as a potential early biomarker for diabetic cognitive dysfunction. | researchgate.net |
| Metabolomics | Cancer Metabolism | Revealed a sharp decrease in cellular guanine levels in treated leukemic cells, linking it to anti-proliferative effects. | mdpi.com |
| Proteomics (Phosphoproteomics) | Signaling Pathway Analysis | Identified the PI3K-PKB-ERK cascade as a main pathway activated by extracellular guanine in neuroblastoma cells. | frontiersin.orgnih.gov |
| Integrative Analysis | Purine Metabolism | Circulating metabolomics identified Guanosine Monophosphate Synthetase (GMPS) as a novel therapeutic target in lung adenocarcinoma. | nih.gov |
Computational Chemistry and Artificial Intelligence in Guanosine Research
Computational methods are revolutionizing purine research by providing insights that are often inaccessible through experimental techniques alone.
Computational Chemistry methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are used to study the behavior of guanosine and its interacting partners at an atomic level. MD simulations can model the dynamics of G-quadruplexes, revealing the stability of different conformations and the critical role of cations in their structure. acs.orgnih.gov These simulations have been used to analyze the atomic motions and vibrational modes of guanosine dihydrate crystals. acs.org QM/MM approaches allow for the detailed study of chemical reactions, such as the mechanism of GTP hydrolysis by GTPases or the deamination of guanine. mdpi.comacs.org These computational studies can predict reaction pathways and energy barriers, providing a mechanistic understanding of fundamental biological processes. mdpi.comacs.orgnih.gov
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools for accelerating discovery in guanosine research. For example, combined molecular docking and MD simulations have been used to screen libraries of novel guanosine derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov In this approach, computational methods can predict the binding affinity and mode of interaction for thousands of compounds, identifying the most promising candidates for further experimental validation. nih.gov As datasets from structural biology and omics studies grow, AI and ML algorithms will become increasingly important for predicting guanosine-protein interactions, identifying novel drug candidates, and building predictive models of guanosine-related pathways.
Table 5: Computational and AI Methods in Guanosine Research
| Method | Application Area | Example Study | Key Contribution | Citations |
| Molecular Dynamics (MD) Simulations | G-quadruplex structure and dynamics | Analysis of parallel and antiparallel G-quadruplex DNA. | Demonstrated the exceptional stability of cation-stabilized G-stems and the rigidity of the structures on a nanosecond timescale. | acs.orgnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reaction mechanisms | Study of GTP hydrolysis by the Arl3-RP2 protein complex. | Computed the Gibbs energy profiles for the reaction, supporting a mechanism involving active participation by a key glutamine residue. | mdpi.com |
| Quantum Chemical Calculations | Chemical reaction mechanisms | Investigation of the deamination reaction of guanine. | Determined the potential energy surface and activation barriers for the reaction with water and other species. | acs.org |
| Molecular Docking & MD | Drug discovery | Screening of guanosine derivatives against SARS-CoV-2 RdRp. | Identified 19 novel guanosine derivatives with high binding potency, suggesting new avenues for antiviral drug design. | nih.gov |
Compound Names Mentioned in this Article
Q & A
Q. How to systematically analyze conflicting NMR assignments for guanosine 2'-modified compounds?
- Resolution Protocol :
- Step 1 : Cross-validate chemical shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova).
- Step 2 : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.
- Step 3 : Compare with literature databases (e.g., Biological Magnetic Resonance Data Bank) .
Tables: Key Analytical Parameters for Guanosine 2'-Studies
| Technique | Key Parameters | Application Example |
|---|---|---|
| HRMS | Mass accuracy ≤ 3 ppm; isotopic fidelity | Confirm molecular formula of 2'-azido-GMP |
| ³¹P NMR | Chemical shift (δ) range: -4 to 5 ppm | Detect phosphodiester isomerization |
| DSC | Heating rate: 1°C/min; ΔH calculation | Measure RNA duplex thermostability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
